3,3,3-Trifluoro-2-methylpropanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3,3-trifluoro-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c1-2(3(8)9)4(5,6)7/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOGDQIDOONUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462184 | |
| Record name | 3,3,3-Trifluoro-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381-97-5 | |
| Record name | 3,3,3-Trifluoro-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trifluoro-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3,3-Trifluoro-2-methylpropanoic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoro-2-methylpropanoic acid, with the CAS number 381-97-5 , is a fluorinated carboxylic acid that has garnered significant interest in the field of medicinal chemistry and materials science.[1] The presence of a trifluoromethyl group (CF3) at the 3-position profoundly influences the molecule's physicochemical and biological properties. This guide provides a comprehensive technical overview of this compound, including its properties, synthesis, reactivity, and its burgeoning role as a critical building block in the development of novel therapeutics.
The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2][3] The trifluoromethyl group, in particular, is a bioisostere for a methyl or ethyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the acidity of nearby functional groups and influence intermolecular interactions, making it a valuable moiety in the design of enzyme inhibitors and other bioactive compounds.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source(s) |
| CAS Number | 381-97-5 | [1] |
| Molecular Formula | C4H5F3O2 | [1] |
| Molecular Weight | 142.08 g/mol | [1] |
| Physical Form | Liquid | |
| Boiling Point | 67 °C at 25 Torr | [1] |
| Density (Predicted) | 1.340 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.23 ± 0.10 | [1] |
| LogP (Predicted) | 1.269 | [1] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |
Synthesis of this compound
While various methods for the synthesis of α-trifluoromethyl carboxylic acids have been explored, a common and adaptable approach involves a modification of the malonic ester synthesis. This method provides a versatile route to substituted carboxylic acids.
Experimental Protocol: Modified Malonic Ester Synthesis
This protocol outlines a representative synthesis of this compound.
Step 1: Enolate Formation
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place a solution of sodium ethoxide (1.0 equivalent) in absolute ethanol.
-
Cool the solution in an ice bath.
-
Add diethyl malonate (1.0 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
Step 2: Alkylation
-
To the solution of the malonate enolate, add methyl iodide (1.0 equivalent) dropwise.
-
After the addition, heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
Step 3: Introduction of the Trifluoromethyl Group This step represents a conceptual adaptation, as direct trifluoromethylation of the methylated malonic ester can be challenging. A more practical industrial approach might involve starting with a trifluoromethylated building block. A plausible laboratory-scale approach could involve a Ruppert-Prakash type reagent for trifluoromethylation of an appropriate precursor. For the purpose of this guide, we will represent this as a direct trifluoromethylation step for conceptual clarity.
-
Cool the reaction mixture containing the diethyl 2-methylmalonate in an appropriate solvent (e.g., THF) to -78°C.
-
Slowly add a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF3) with a suitable initiator (e.g., a fluoride source like TBAF), to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 4: Hydrolysis and Decarboxylation
-
To the reaction mixture, add an aqueous solution of a strong acid (e.g., 6M HCl).
-
Heat the mixture to reflux for several hours to hydrolyze the ester groups and induce decarboxylation.
-
Monitor the reaction for the cessation of CO2 evolution.
-
Cool the reaction mixture to room temperature.
Step 5: Work-up and Purification
-
Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be further purified by distillation or column chromatography to yield pure this compound.
Caption: Synthetic workflow for this compound via a modified malonic ester synthesis.
Reactivity and Chemical Behavior
The reactivity of this compound is primarily dictated by the carboxylic acid functionality and the strong electron-withdrawing effect of the trifluoromethyl group.
-
Acidity: The trifluoromethyl group significantly increases the acidity of the carboxylic acid proton compared to its non-fluorinated analog, propanoic acid.[4] This is due to the inductive effect of the fluorine atoms, which stabilizes the resulting carboxylate anion.
-
Esterification and Amidation: The carboxylic acid group readily undergoes standard transformations such as esterification with alcohols in the presence of an acid catalyst and amidation with amines, often facilitated by coupling agents. These reactions are fundamental to its use as a building block in more complex molecules.
-
Alpha-Proton Chemistry: The proton on the carbon adjacent to the carboxylic acid is acidic and can be removed by a strong base, allowing for further functionalization at this position. However, the presence of the adjacent trifluoromethyl group can influence the stereochemical outcome of such reactions.
Applications in Drug Development and Medicinal Chemistry
This compound and its derivatives are valuable building blocks in the synthesis of pharmaceuticals. The trifluoromethyl group can impart desirable properties to drug candidates, including:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.
-
Enhanced Binding Affinity: The lipophilicity and unique electronic properties of the trifluoromethyl group can lead to improved interactions with biological targets.
-
Modulation of Physicochemical Properties: The introduction of a trifluoromethyl group can alter a molecule's pKa, lipophilicity, and conformation, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic profiles.
A notable application of a closely related derivative, (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, is in the development of inhibitors for Pyruvate Dehydrogenase Kinase (PDHK) .[5][6] PDHK is an enzyme that plays a crucial role in regulating glucose metabolism by phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC). Inhibition of PDHK can restore PDC activity, promoting glucose oxidation. This mechanism is of therapeutic interest for conditions such as diabetes, heart disease, and certain cancers.
Amide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid have been shown to be potent inhibitors of PDHK.[5][6] The trifluoromethyl group is often crucial for the inhibitory activity of these compounds.
Caption: The role of Pyruvate Dehydrogenase Kinase (PDHK) in glucose metabolism and its inhibition by derivatives of this compound.
Safety and Handling
This compound is a chemical that requires careful handling. Based on available safety data, it is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It should be stored in a well-ventilated place, with the container tightly closed, at a temperature between 2-8°C.[1]
Conclusion
This compound is a valuable fluorinated building block with a unique combination of properties conferred by the trifluoromethyl group. Its synthesis, while requiring careful control, provides access to a versatile scaffold for the development of novel molecules. The applications of this compound and its derivatives in drug discovery, particularly in the design of enzyme inhibitors, highlight its importance to the pharmaceutical industry. As the demand for more effective and metabolically robust drugs continues to grow, the strategic incorporation of fluorinated building blocks like this compound will undoubtedly play an increasingly significant role in the future of medicinal chemistry.
References
- 1. This compound|lookchem [lookchem.com]
- 2. jelsciences.com [jelsciences.com]
- 3. mdpi.com [mdpi.com]
- 4. CAS 374-35-6: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic … [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3,3,3-Trifluoro-2-methylpropanoic Acid: A Trifluoromethylated Building Block in Modern Chemistry
Executive Summary: This guide provides an in-depth analysis of 3,3,3-Trifluoro-2-methylpropanoic acid (CAS No. 381-97-5), a fluorinated carboxylic acid of significant interest to researchers and professionals in drug development and materials science. The incorporation of a trifluoromethyl (-CF3) group imparts unique physicochemical properties that are highly sought after in the design of advanced molecules. This document details the compound's chemical structure, physicochemical properties, potential synthetic pathways, applications in medicinal chemistry, and essential safety and handling protocols. By synthesizing technical data with mechanistic insights, this guide serves as a comprehensive resource for leveraging this valuable chemical building block.
The Strategic Importance of Trifluoromethylated Compounds in Drug Discovery
The introduction of fluorine and, more specifically, the trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry. The -CF3 group is not merely a bioisostere of a methyl group but a powerful modulator of a molecule's biological and physical properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a drug candidate's metabolic stability, membrane permeability, binding affinity, and bioavailability.
Key advantages conferred by the -CF3 group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug in the body.
-
Increased Lipophilicity: The -CF3 group can enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[1]
-
Modulation of Acidity/Basicity: The inductive effect of the -CF3 group can lower the pKa of nearby acidic or basic functional groups, altering ionization states at physiological pH and thereby influencing receptor binding and solubility.[2]
-
Improved Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to more potent interactions with protein targets through favorable electrostatic or hydrophobic contacts.
Building blocks like this compound are therefore not just reagents, but strategic tools for rationally designing molecules with optimized pharmacokinetic and pharmacodynamic profiles.
Core Compound Profile: this compound
IUPAC Name and Chemical Structure
-
IUPAC Name: this compound
-
CAS Number: 381-97-5
-
Molecular Formula: C₄H₅F₃O₂[1]
-
Synonyms: 3,3,3-Trifluoro-2-methylpropionic acid
The structure consists of a propanoic acid backbone with a methyl group at the α-carbon (C2) and a trifluoromethyl group also at the C2 position.
2D Chemical Structure:
Physicochemical Properties
The properties of this compound are dominated by the interplay between the hydrophilic carboxylic acid group and the lipophilic, strongly electron-withdrawing trifluoromethyl group.
| Property | Value | Source |
| Molecular Weight | 142.08 g/mol | |
| Physical Form | Clear liquid | [1] |
| Purity | ≥97% | [1] |
| Boiling Point | 67 °C (at 25 Torr) | |
| InChI Key | DQOGDQIDOONUSK-UHFFFAOYSA-N | |
| Canonical SMILES | CC(C(=O)O)C(F)(F)F |
Synthesis and Mechanistic Considerations
While specific, peer-reviewed synthesis protocols for this compound are not extensively documented, a logical and effective synthetic strategy can be devised from fundamental organic chemistry principles. A common approach for creating α-trifluoromethyl carboxylic acids involves the use of Ruppert's reagent (TMSCF₃) or related trifluoromethylating agents on a suitable precursor.
Proposed Synthetic Workflow: Trifluoromethylation of an Enolate
A plausible route begins with a simple propanoic acid derivative, such as methyl propanoate. The causality behind this choice is the ready availability of the starting material and the well-established chemistry of enolate formation.
Step-by-step Methodology:
-
Enolate Formation: Methyl 2-methylpropanoate is treated with a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent like Tetrahydrofuran (THF). The low temperature is critical to ensure kinetic control and prevent side reactions. LDA is chosen for its efficacy in quantitatively deprotonating the α-carbon.
-
Electrophilic Trifluoromethylation: An electrophilic trifluoromethylating agent, such as a Togni reagent (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one), is added to the enolate solution. This reagent provides an electrophilic "CF₃⁺" source that reacts with the nucleophilic enolate. This choice is superior to older, more hazardous methods and offers high functional group tolerance.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The resulting ester, methyl 3,3,3-trifluoro-2-methylpropanoate, is extracted using an organic solvent (e.g., ethyl acetate), dried, and purified via column chromatography.
-
Saponification: The purified ester is hydrolyzed to the target carboxylic acid using a base like sodium hydroxide (NaOH) in a water/methanol mixture, followed by acidification with a strong mineral acid (e.g., HCl) to protonate the carboxylate salt.
This multi-step process is a self-validating system, where the purity of the intermediate ester can be confirmed by NMR and mass spectrometry before proceeding to the final hydrolysis, ensuring a high-quality final product.
Caption: Proposed synthetic workflow for this compound.
Applications in Medicinal Chemistry
The primary value of this compound lies in its utility as a versatile building block. The carboxylic acid moiety serves as a synthetic handle for elaboration into a wide array of functional groups, most commonly amides and esters, for incorporation into larger, biologically active molecules.
Case Study: The Hydroxylated Analogue in Drug Development
While direct applications of the title compound are proprietary or less documented, its close analogue, 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid , provides a powerful case study. This related molecule is a crucial intermediate in the synthesis of therapeutic amides and enzyme inhibitors.[3][4][5] For instance, derivatives have been explored as inhibitors for pyruvate dehydrogenase kinase, an enzyme involved in cellular metabolism, and as agents to reverse multidrug resistance in cancer cells.[4] This demonstrates the profound impact that this specific trifluoromethylated scaffold can have on biological activity.
The logical framework for its application follows a clear path: the unique stereoelectronic properties conferred by the trifluoromethyl group are installed early via the building block, guiding the subsequent drug discovery and optimization process.
Caption: Logical workflow for applying the building block in drug design.
Safety, Handling, and Storage
As a fluorinated carboxylic acid, this compound requires careful handling to ensure laboratory safety.
GHS Hazard Information:
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Handling Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.
-
-
Handling Procedures: Avoid breathing vapor or mist. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.
-
In Case of Exposure:
-
Skin: Immediately wash with plenty of soap and water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move person to fresh air and keep comfortable for breathing.
-
Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly sealed to prevent moisture ingress.
-
Recommended storage temperature is 2-8°C.
Conclusion
This compound represents a valuable and strategic building block for chemists in the pharmaceutical and material science industries. Its defining feature—the trifluoromethyl group—provides a reliable method for instilling desirable properties such as metabolic stability and enhanced lipophilicity into target molecules. While detailed synthetic literature for this specific compound is sparse, its preparation is achievable through established modern organic methodologies. Understanding its properties, potential applications, and safe handling protocols enables researchers to effectively harness its potential in the creation of next-generation chemical entities.
References
- 1. CAS 381-97-5: Propanoic acid, 3,3,3-trifluoro-2-methyl- [cymitquimica.com]
- 2. CAS 374-35-6: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic … [cymitquimica.com]
- 3. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]
- 4. 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid | RUO [benchchem.com]
- 5. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]
A Spectroscopic Guide to 3,3,3-Trifluoro-2-methylpropanoic Acid: An In-depth Technical Analysis
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 3,3,3-trifluoro-2-methylpropanoic acid (TFMPA), a valuable fluorinated building block in pharmaceutical and materials science. In the absence of a complete set of publicly available experimental spectra, this document leverages high-fidelity predictive methodologies alongside established principles of spectroscopic interpretation to offer a detailed examination of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and professionals in drug development, offering them the foundational spectroscopic knowledge required for the confident identification, characterization, and quality control of this important chemical entity.
Introduction: The Significance of Fluorinated Propanoic Acids
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly sought after. This compound (CAS 381-97-5) is a prime example of a versatile fluorinated building block. Its trifluoromethyl group and chiral center make it an attractive synthon for creating complex molecular architectures with tailored properties.
A thorough understanding of the spectroscopic signature of TFMPA is paramount for its effective utilization. Spectroscopic techniques such as NMR, IR, and MS provide a non-destructive window into the molecular structure, enabling unambiguous identification, purity assessment, and elucidation of its chemical environment. This guide provides a detailed walkthrough of the expected spectroscopic data for TFMPA, grounded in theoretical principles and comparison with analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For TFMPA, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic connectivity and electronic environment.
Experimental Protocol: NMR Sample Preparation and Acquisition
The quality of NMR data is intrinsically linked to the meticulousness of the experimental setup. The following protocol outlines a robust methodology for acquiring high-resolution NMR spectra of TFMPA.
Methodology:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for TFMPA due to its excellent dissolving power for many organic compounds and its relatively simple residual solvent signal.[1] For experiments where proton exchange with the carboxylic acid is of interest, deuterated dimethyl sulfoxide (DMSO-d₆) can be employed.[1]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the ¹H and ¹³C NMR spectra.
-
-
Instrument Parameters:
-
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds is typically adequate.
-
¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans will be required. Proton-decoupled experiments (e.g., using a zgpg30 pulse sequence) are standard to simplify the spectrum and enhance sensitivity.
-
¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique. A simple one-pulse experiment is usually sufficient. A common reference standard for ¹⁹F NMR is trifluoroacetic acid (TFA) or CFCl₃.[2]
-
¹H NMR Spectroscopy: Proton Environments and Coupling
The proton NMR spectrum of TFMPA is expected to be relatively simple, revealing three distinct proton environments.
Predicted ¹H NMR Data:
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~11-12 | Singlet (broad) | 1H | -COOH |
| 2 | ~3.0-3.5 | Quartet | 1H | -CH- |
| 3 | ~1.4 | Doublet | 3H | -CH₃ |
Interpretation:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be highly variable and is dependent on concentration and solvent due to hydrogen bonding.
-
Methine Proton (-CH-): The proton on the chiral center is coupled to the three protons of the methyl group, resulting in a quartet. The electron-withdrawing effect of the trifluoromethyl and carboxylic acid groups shifts this signal downfield.
-
Methyl Protons (-CH₃): The three equivalent protons of the methyl group are coupled to the single methine proton, giving rise to a doublet.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of TFMPA will display four distinct signals, corresponding to each of the carbon atoms in the molecule.
Predicted ¹³C NMR Data:
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~175-180 | -COOH |
| 2 | ~125 (quartet, ¹JCF ≈ 280-290 Hz) | -CF₃ |
| 3 | ~40-45 (quartet, ²JCF ≈ 30-35 Hz) | -CH- |
| 4 | ~10-15 | -CH₃ |
Interpretation:
-
Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the lowest field.
-
Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The large coupling constant is characteristic of a direct C-F bond.
-
Methine Carbon (-CH-): This carbon is also coupled to the three fluorine atoms of the CF₃ group, but through two bonds. This will result in a quartet with a smaller coupling constant.
-
Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon, appearing at the highest field.
¹⁹F NMR Spectroscopy: The Fluorine Signature
¹⁹F NMR is a crucial technique for the characterization of fluorinated compounds, offering high sensitivity and a wide chemical shift range.
Predicted ¹⁹F NMR Data:
| Signal | Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity | Assignment |
| 1 | ~-70 to -75 | Doublet | -CF₃ |
Interpretation:
-
The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a single signal. This signal will be split into a doublet due to three-bond coupling with the methine proton (-CH-). The chemical shift is in the typical range for a CF₃ group adjacent to a stereocenter.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Sample Preparation
For a liquid sample like TFMPA, the following methods are suitable for obtaining an IR spectrum.
Methodology:
-
Neat Liquid (Thin Film):
-
Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[3]
-
Gently press the plates together to form a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder.
-
-
Attenuated Total Reflectance (ATR):
-
Place a drop of the liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal. This method is often simpler and requires minimal sample preparation.
-
Interpreting the IR Spectrum of TFMPA
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the C-F bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |
| ~1710 | Strong | C=O stretch | Carboxylic Acid |
| 1100-1300 | Very Strong | C-F stretch | Trifluoromethyl |
| ~2950 | Medium | C-H stretch | Methyl/Methine |
| ~1450 | Medium | C-H bend | Methyl/Methine |
| ~950 | Broad | O-H bend | Carboxylic Acid |
Interpretation:
-
O-H Stretch: The most prominent feature will be a very broad absorption band in the high-frequency region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[4]
-
C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ corresponds to the carbonyl stretching vibration of the carboxylic acid.[4]
-
C-F Stretches: The C-F stretching vibrations of the trifluoromethyl group will result in one or more very strong absorption bands in the 1100-1300 cm⁻¹ region.
-
C-H Stretches and Bends: Weaker to medium intensity bands corresponding to the stretching and bending vibrations of the methyl and methine C-H bonds will also be present.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
Experimental Protocol: Mass Spectrometry
Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules like TFMPA.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
-
Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Fragmentation Pattern and Interpretation
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Predicted Mass Spectrum Data:
| m/z | Proposed Fragment |
| 142 | [M]⁺ (Molecular Ion) |
| 125 | [M - OH]⁺ |
| 97 | [M - COOH]⁺ |
| 73 | [M - CF₃]⁺ |
| 69 | [CF₃]⁺ |
| 45 | [COOH]⁺ |
Interpretation and Fragmentation Pathway:
The fragmentation of TFMPA under EI conditions is expected to proceed through several key pathways.
References
An In-depth Technical Guide to the Synthesis of 3,3,3-Trifluoro-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoro-2-methylpropanoic acid is a valuable fluorinated building block in organic synthesis, particularly relevant in the development of novel pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl group (CF3) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide provides a detailed exploration of the viable synthetic pathways to this important compound, focusing on the underlying chemical principles and providing practical experimental guidance.
Retrosynthetic Analysis
A logical approach to the synthesis of this compound involves disconnecting the carboxylic acid functionality. This retrosynthetic analysis points to two primary precursor types: an ester that can be hydrolyzed or a primary alcohol that can be oxidized.
Navigating the Synthesis Landscape: A Technical Safety Guide to 3,3,3-Trifluoro-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Dual Nature of a Fluorinated Building Block
3,3,3-Trifluoro-2-methylpropanoic acid (CAS No. 381-97-5) is a valuable fluorinated building block in modern medicinal chemistry and materials science. The incorporation of the trifluoromethyl group (-CF3) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules, making this reagent a key component in the synthesis of novel therapeutic agents and advanced materials. However, the very electronic properties that make this compound so useful also contribute to its hazardous nature. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, more causal understanding of the risks associated with this compound and to outline field-proven protocols for its safe handling and use. Our focus is on empowering researchers to not only follow safety procedures but to comprehend the chemical principles that underpin them.
The Chemical Profile and Inherent Hazards of this compound
The structure of this compound, with its electron-withdrawing trifluoromethyl group adjacent to the carboxylic acid moiety, dictates its reactivity and hazard profile. This structural feature significantly increases the acidity of the carboxylic acid compared to its non-fluorinated analog, propanoic acid.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 381-97-5 | [1][2][3] |
| Molecular Formula | C4H5F3O2 | [1] |
| Molecular Weight | 142.08 g/mol | [1] |
| Appearance | Liquid | Sigma-Aldrich |
| Boiling Point | 67 °C @ 25 Torr | [1] |
| pKa (Predicted) | 3.23 ± 0.10 | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich |
GHS Hazard Classification and the "Why" Behind the Warning
This compound is classified under GHS with the following hazard statements: H302, H315, H320, H335. Let's delve into the chemical reasoning for these classifications.
-
H315 - Causes skin irritation / H320 - Causes eye irritation: As a moderately strong carboxylic acid, it can disrupt the lipid bilayers of cell membranes, leading to irritation and potential chemical burns upon prolonged contact with skin or eyes.
-
H335 - May cause respiratory irritation: The vapor of this compound, especially if heated, can irritate the mucous membranes of the respiratory tract.
The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07).
Caption: GHS Hazard Profile for this compound.
Experimental Protocols for Safe Handling and Mitigation
A proactive approach to safety is paramount when working with fluorinated carboxylic acids. The following protocols are designed to be self-validating systems for risk minimization.
Personal Protective Equipment (PPE) Workflow
The selection of appropriate PPE is the first line of defense. The following workflow should be followed before entering the laboratory to handle this compound.
Caption: Mandatory PPE workflow before handling the reagent.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations.
-
Have an emergency eyewash station and safety shower readily accessible and tested.
-
Prepare a spill kit containing a neutralizer for acids (e.g., sodium bicarbonate) and absorbent material.
-
-
Dispensing:
-
When transferring the liquid, use a glass syringe or a pipette with a compatible bulb. Avoid pouring directly from the bottle to minimize splashing.
-
Work in a clutter-free area of the fume hood to contain any potential spills.
-
-
Reaction Quenching and Workup:
-
Be mindful that quenching reactions involving this acid can be exothermic. Add quenching agents slowly and with adequate cooling.
-
Aqueous workups will result in the formation of trifluoro-2-methylpropanoate salts. The environmental persistence of fluorinated compounds necessitates that all aqueous waste be collected and disposed of as hazardous waste.
-
Emergency Response: A Self-Validating System
In the event of an accidental release or exposure, a systematic and rehearsed response is critical.
Spill Response Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess and Secure: From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's emergency response team.
-
Contain and Neutralize:
-
For small spills, wear appropriate PPE and contain the liquid with an inert absorbent material (e.g., vermiculite, sand).
-
Slowly apply a neutralizing agent like sodium bicarbonate over the spill area, avoiding excessive effervescence.
-
-
Clean-up and Dispose:
-
Once neutralized, collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Exposure Response Protocol
Caption: First aid response workflow for exposure incidents.
Toxicological and Environmental Considerations: A Look Beyond the Bench
While acute toxicity data for this compound is limited, the broader class of short-chain per- and polyfluoroalkyl substances (PFAS) to which it belongs is under intense scrutiny for its environmental persistence.
Reactivity and Decomposition
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO2) and highly toxic hydrogen fluoride (HF) gas.[4]
Environmental Fate
Short-chain PFAS like this compound are characterized by high mobility in soil and water and are extremely persistent.[5] They do not readily undergo abiotic or biotic degradation under typical environmental conditions.[5] This persistence means that all waste streams containing this compound must be treated as hazardous to prevent long-term environmental contamination.
Conclusion: A Commitment to Informed Safety
This compound is a powerful tool in the arsenal of the modern chemist. Its safe and effective use hinges not just on adherence to rules, but on a comprehensive understanding of its chemical nature. By recognizing the influence of its trifluoromethyl group on its acidity, reactivity, and environmental persistence, researchers can adopt a proactive and informed approach to safety. This guide serves as a foundational resource for building a robust safety culture around the use of this and other valuable fluorinated reagents.
References
An In-depth Technical Guide to the Physical Properties and Solubility of 3,3,3-Trifluoro-2-methylpropanoic Acid
Introduction
3,3,3-Trifluoro-2-methylpropanoic acid (CAS No. 381-97-5) is a fluorinated carboxylic acid of significant interest in the fields of medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl (CF3) group onto the propanoic acid scaffold imparts unique electronic and lipophilic properties. This modification can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability, making it a valuable building block in drug design.
This guide provides a comprehensive overview of the core physicochemical properties and solubility profile of this compound. It is intended for researchers, chemists, and formulation scientists who require a deep technical understanding of this compound for application in discovery and development workflows. We will delve into its structural attributes, detail its key physical parameters, and provide a field-proven experimental protocol for accurately determining its thermodynamic solubility.
Molecular and Physicochemical Profile
The defining features of this compound are its carboxylic acid group, which acts as a hydrogen bond donor, and the highly electronegative trifluoromethyl group. The CF3 group's strong electron-withdrawing nature increases the acidity of the carboxylic proton, a factor that significantly influences its solubility in aqueous media of varying pH.
Key Physicochemical Data
The fundamental physical and chemical properties of this compound are summarized below. These values are critical for predicting its behavior in both reaction and formulation environments.
| Property | Value | Source(s) |
| Molecular Formula | C4H5F3O2 | [1] |
| Molecular Weight | 142.08 g/mol | [2] |
| Physical Form | Liquid | [2] |
| Boiling Point | 67 °C at 25 Torr | [1] |
| Density (Predicted) | 1.340 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.23 ± 0.10 | [1] |
| LogP (Predicted) | 1.27 | [1] |
| CAS Number | 381-97-5 | [2] |
Solubility Profile
A compound's solubility is a critical determinant of its utility, impacting everything from reaction kinetics to oral bioavailability.[3] Due to its polar carboxylic acid function and lipophilic trifluoromethyl group, this compound exhibits a mixed solubility profile.
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers | pH-dependent | The carboxylate form at pH > pKa will be significantly more soluble in water than the neutral acid form. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | Capable of hydrogen bonding with the carboxylic acid group. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | Can accept hydrogen bonds and engage in dipole-dipole interactions. |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Low | Lack of favorable interactions with the polar carboxylic acid moiety. |
Experimental Protocol: Thermodynamic Solubility Determination
To ensure robust and reliable data, determining the thermodynamic (or equilibrium) solubility is paramount, as it represents the true saturation point of the compound in a given medium.[4] This contrasts with kinetic solubility measurements, which can overestimate solubility due to the formation of supersaturated solutions.[5] The following shake-flask method, coupled with HPLC-UV analysis, provides a self-validating system for accurate quantification.
Causality and Methodological Rationale
The choice of the shake-flask method is deliberate; it allows sufficient time for the solid and liquid phases to reach equilibrium, which is essential for thermodynamic accuracy.[4][6] Using HPLC with UV detection as the analytical endpoint provides high selectivity and can distinguish the analyte from potential impurities or degradants.[5] A multi-point calibration curve is essential for converting analytical response (e.g., peak area) into an accurate concentration, thereby validating the quantification process.
Workflow for Thermodynamic Solubility Assay
Caption: Workflow for determining thermodynamic solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess of solid this compound (e.g., 2-5 mg) to a series of replicate glass vials (n=3). The excess solid is crucial to ensure a saturated solution is achieved.
-
Accurately dispense a defined volume (e.g., 1 mL) of the desired test solvent (e.g., phosphate-buffered saline, pH 7.4) into each vial.
-
-
Equilibration:
-
Sample Separation:
-
Following incubation, separate the saturated solution from the excess solid. This is a critical step to avoid artificially inflating the result.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.45 µm PVDF) into a clean HPLC vial.[7]
-
-
Preparation of Calibration Standards:
-
Prepare a concentrated stock solution of the compound in a suitable organic solvent like DMSO.
-
Perform serial dilutions of the stock solution with the test solvent to create a series of at least five calibration standards spanning the expected solubility range.
-
-
HPLC-UV Analysis:
-
Analyze the filtered samples and the calibration standards by reverse-phase HPLC with UV detection.[4]
-
Example Conditions:
-
Column: C18, 2.6 µm, 3.0 x 30 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to ensure separation and good peak shape.
-
Detection: UV photodiode array detector acquiring between 220-300 nm.[3]
-
-
-
Data Analysis and Reporting:
-
Integrate the peak area of the analyte for all standards and samples.
-
Construct a calibration curve by plotting peak area versus concentration for the standards and determine the coefficient of determination (R²), which should be >0.99 for a valid curve.
-
Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the filtered samples.[7]
-
Report the final solubility as the mean of the replicate samples, typically in µg/mL and µM.
-
Safety and Handling
According to supplier safety information, this compound is classified as a warning-level hazard.[2] It is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.[2] Store the material sealed in a dry environment at 2-8 °C.[1][2]
Conclusion
This compound is a valuable chemical entity with distinct physicochemical properties driven by its trifluoromethyl and carboxylic acid groups. Its predicted pKa of ~3.23 suggests that its aqueous solubility will be highly dependent on pH, a critical consideration for applications in biological systems. Understanding these properties, and having a robust protocol to accurately measure them, is fundamental for its successful application in research and development. The methodologies outlined in this guide provide a framework for generating reliable and reproducible data to inform downstream decision-making.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 381-97-5 [sigmaaldrich.com]
- 3. evotec.com [evotec.com]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. enamine.net [enamine.net]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
An In-depth Technical Guide to 3,3,3-Trifluoro-2-methylpropanoic Acid: From Discovery to Modern Applications
Introduction: The Significance of Trifluoromethylated Building Blocks
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (–CF₃) group, in particular, offering a unique combination of properties that can profoundly influence a drug candidate's profile.[1] This guide delves into the history, synthesis, and applications of a key trifluoromethylated building block: 3,3,3-Trifluoro-2-methylpropanoic acid . While the precise moment of its initial discovery remains somewhat obscured in the annals of chemical literature, its importance is understood through the broader context of the rise of organofluorine chemistry and the ever-present demand for novel synthons in drug development. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of this valuable compound.
A Historical Perspective: The Dawn of Organofluorine Chemistry
The journey of organofluorine compounds from laboratory curiosities to indispensable components of modern materials and pharmaceuticals was a gradual one. Early work in the 19th and early 20th centuries was hampered by the extreme reactivity of elemental fluorine and the lack of effective fluorinating agents. A significant turning point came in the mid-20th century, driven by wartime research and the subsequent commercialization of fluorinated materials. This era saw the development of new, more manageable fluorination techniques, paving the way for the synthesis of a wide array of fluorinated organic molecules, including carboxylic acids. The synthesis of compounds like this compound can be seen as a direct consequence of these advancements, which enabled the targeted introduction of the trifluoromethyl group to impart desirable properties.
Synthesis of this compound: A Methodological Overview
While a definitive "first synthesis" publication for this compound is not readily apparent in the historical literature, its preparation falls under the broader category of α-trifluoromethyl carboxylic acid synthesis. Modern synthetic strategies often employ electrophilic trifluoromethylating agents.[2] The following represents a plausible and generalizable synthetic approach based on established methodologies for creating such structures.
Conceptual Synthetic Workflow
The synthesis of α-trifluoromethyl carboxylic acids can be approached through the trifluoromethylation of an appropriate precursor, such as a ketene silyl acetal derived from a propanoate ester. This method offers a direct route to the target molecular scaffold.
References
Methodological & Application
Application and Protocol Guide for the Enantioselective Synthesis of 3,3,3-Trifluoro-2-methylpropanoic Acid
Abstract
This comprehensive guide details validated methodologies for the enantioselective synthesis of 3,3,3-Trifluoro-2-methylpropanoic acid, a chiral building block of significant interest in medicinal chemistry and drug development. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This document provides researchers, chemists, and pharmaceutical scientists with a selection of robust protocols, including asymmetric hydrogenation, a chiral auxiliary-mediated approach, and enzymatic kinetic resolution. Each method is presented with detailed, step-by-step instructions, mechanistic insights, and comparative data to facilitate informed selection and successful implementation in a laboratory setting.
Introduction: The Significance of Chiral Fluorinated Molecules
The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties.[1] In the context of medicinal chemistry, the trifluoromethyl (CF₃) group is a particularly valued substituent. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins. When the trifluoromethyl group is adjacent to a stereocenter, as in the case of (R)- and (S)-3,3,3-trifluoro-2-methylpropanoic acid, the precise stereochemical configuration is often crucial for biological activity. This necessitates the development of reliable and efficient enantioselective synthetic routes. This guide provides a detailed exploration of several proven strategies to access these valuable chiral building blocks.
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiomerically pure this compound can be approached through several distinct strategies. The primary methods discussed herein are:
-
Asymmetric Hydrogenation of 2-(Trifluoromethyl)acrylic Acid: This method involves the direct, enantioselective reduction of a prochiral olefin precursor.
-
Chiral Auxiliary-Mediated Synthesis: This classic strategy utilizes a recoverable chiral moiety to direct a diastereoselective transformation.
-
Enzymatic Kinetic Resolution: This biocatalytic approach leverages the stereoselectivity of enzymes to resolve a racemic mixture of the target acid or its ester derivative.
The following sections will delve into the theoretical underpinnings and practical execution of each of these methodologies.
Method 1: Asymmetric Hydrogenation of 2-(Trifluoromethyl)acrylic Acid
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. The key to this approach is the selection of a suitable chiral catalyst, typically a transition metal complex with a chiral phosphine ligand, that can effectively differentiate between the two enantiotopic faces of the olefin.
Rationale and Mechanistic Insight
The enantioselective hydrogenation of α,β-unsaturated carboxylic acids is a well-established transformation. The substrate, 2-(trifluoromethyl)acrylic acid, coordinates to the chiral metal center (commonly rhodium or ruthenium) through both the double bond and the carboxylate group. This bidentate coordination, in conjunction with the steric and electronic properties of the chiral ligand, creates a highly organized transition state that favors the delivery of hydrogen to one face of the double bond over the other, leading to the formation of one enantiomer in excess.
Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from established procedures for the asymmetric hydrogenation of substituted acrylic acids.
Materials:
-
2-(Trifluoromethyl)acrylic acid (CAS: 381-98-6)
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(R,R)-Me-DuPhos (1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Schlenk flask or high-pressure autoclave
-
Standard glassware and purification supplies
Procedure:
-
Catalyst Preparation: In a glovebox, to a Schlenk flask, add [Rh(COD)₂]BF₄ (0.01 mmol) and (R,R)-Me-DuPhos (0.011 mmol). Add anhydrous methanol (5 mL) and stir the solution at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve 2-(trifluoromethyl)acrylic acid (1.0 mmol) in anhydrous methanol (10 mL).
-
Hydrogenation: Transfer the substrate solution to the flask containing the catalyst. If using a Schlenk flask, degas the solution with argon and then introduce hydrogen via a balloon. For higher pressures, transfer the solution to a suitable autoclave. Pressurize the vessel with hydrogen gas (5-10 bar).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (25 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched this compound.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product can be determined by chiral HPLC or by derivatization with a chiral alcohol followed by GC analysis.
| Parameter | Value | Reference |
| Catalyst Loading | 1 mol% | Adapted from general procedures |
| Solvent | Methanol | Common solvent for hydrogenation |
| Pressure | 5-10 bar H₂ | Typical pressure range |
| Temperature | 25 °C | Room temperature is often sufficient |
| Expected ee | >95% | Based on similar substrates |
Method 2: Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction.[2] After the desired transformation, the auxiliary is cleaved and can ideally be recovered. Evans oxazolidinones are a well-known class of chiral auxiliaries that are highly effective in directing the stereoselective alkylation of enolates.
Rationale and Mechanistic Insight
In this approach, the racemic this compound is first converted to an N-acyl oxazolidinone using a chiral oxazolidinone auxiliary. The auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, creates a sterically hindered environment around the enolate formed upon deprotonation. The bulky substituent on the auxiliary effectively blocks one face of the enolate, forcing an incoming electrophile (in this case, a proton source for quenching) to approach from the less hindered face, thereby establishing the desired stereocenter.
Protocol: Evans Oxazolidinone Approach
Materials:
-
Racemic this compound
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Pivaloyl chloride
-
Triethylamine (Et₃N)
-
Lithium diisopropylamide (LDA)
-
Methyl iodide (MeI)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Anhydrous THF
-
Standard glassware and purification supplies
Procedure:
-
Acyl Oxazolidinone Formation: To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at 0 °C, add triethylamine (1.2 mmol) followed by pivaloyl chloride (1.1 mmol). Stir for 1 hour. In a separate flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 mmol) in anhydrous THF (5 mL) and cool to -78 °C. Add n-butyllithium (1.05 mmol) and stir for 15 minutes. Transfer the mixed anhydride solution from the first flask to the lithiated oxazolidinone solution via cannula. Stir at -78 °C for 30 minutes and then warm to room temperature. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the crude product by column chromatography.
-
Diastereoselective Alkylation: Dissolve the N-acyl oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C. Add LDA (1.1 mmol) dropwise and stir for 30 minutes to form the enolate. Add methyl iodide (1.5 mmol) and stir at -78 °C for 2 hours, then slowly warm to 0 °C over 2 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by column chromatography.
-
Auxiliary Cleavage: Dissolve the alkylated product (1.0 mmol) in a mixture of THF (8 mL) and water (2 mL) and cool to 0 °C. Add a solution of LiOH (2.0 mmol) and H₂O₂ (30% aqueous solution, 4.0 mmol) dropwise. Stir at 0 °C for 2 hours. Quench with aqueous Na₂SO₃. Acidify with 1M HCl and extract with ethyl acetate. The aqueous layer can be basified and extracted to recover the chiral auxiliary. The organic layers containing the product should be dried and concentrated to yield the enantiomerically enriched acid.
| Parameter | Reagent/Condition | Purpose |
| Coupling | Pivaloyl chloride, Et₃N | Formation of mixed anhydride for acylation |
| Auxiliary | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Chiral director |
| Alkylation | LDA, MeI | Stereoselective introduction of the methyl group |
| Cleavage | LiOH, H₂O₂ | Removal of the auxiliary to yield the acid |
Method 3: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly efficient method for separating enantiomers based on the differential rate of reaction of an enzyme with the two enantiomers of a racemic substrate. Lipases are commonly employed for the resolution of carboxylic acids and their esters due to their broad substrate tolerance and high enantioselectivity.
Rationale and Mechanistic Insight
In a kinetic resolution, a racemic mixture of this compound (or its ester) is treated with a lipase in the presence of an acyl donor (for the acid) or an acyl acceptor (for the ester). The enzyme will preferentially catalyze the acylation or hydrolysis of one enantiomer, leaving the other enantiomer unreacted. For example, in the hydrolysis of a racemic ester, the lipase will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, which can then be separated from the unreacted ester. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.
Protocol: Lipase-Catalyzed Hydrolysis of a Racemic Ester
Materials:
-
Racemic methyl 3,3,3-trifluoro-2-methylpropanoate
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435)
-
Phosphate buffer (pH 7.0)
-
tert-Butyl methyl ether (MTBE)
-
Standard glassware and separation funnels
Procedure:
-
Reaction Setup: To a round-bottom flask, add racemic methyl 3,3,3-trifluoro-2-methylpropanoate (1.0 mmol), phosphate buffer (10 mL, 0.1 M, pH 7.0), and MTBE (10 mL).
-
Enzymatic Reaction: Add immobilized CAL-B (50-100 mg) to the biphasic mixture. Stir the reaction vigorously at 30-40 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots of the organic phase and analyzing by GC to determine the extent of conversion. The goal is to stop the reaction as close to 50% conversion as possible.
-
Work-up and Separation: Once approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can be washed and reused). Separate the organic and aqueous layers.
-
Isolation of Unreacted Ester: The organic layer contains the unreacted, enantiomerically enriched ester. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography if necessary.
-
Isolation of the Acid Product: The aqueous layer contains the enantiomerically enriched carboxylate salt. Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate. Dry the combined organic extracts and concentrate to yield the enantiomerically enriched acid.
-
Enantiomeric Excess Determination: Determine the ee of both the recovered ester and the acid product by chiral HPLC or GC.
| Parameter | Value/Reagent | Rationale |
| Enzyme | Immobilized CAL-B | High selectivity and stability |
| Solvent System | Biphasic (Buffer/MTBE) | Facilitates reaction and separation |
| pH | 7.0 | Optimal for many lipases |
| Temperature | 30-40 °C | Balances reaction rate and enzyme stability |
| Target Conversion | ~50% | Maximizes ee of both product and starting material |
Conclusion
The enantioselective synthesis of this compound is achievable through multiple synthetic strategies. Asymmetric hydrogenation offers an elegant and atom-economical route, provided a suitable catalyst system is employed. Chiral auxiliary-mediated synthesis provides a robust and predictable method for achieving high diastereoselectivity, which translates to high enantioselectivity upon cleavage. Finally, enzymatic kinetic resolution presents a green and highly selective alternative, particularly for large-scale applications. The choice of method will depend on factors such as available equipment, scale of synthesis, cost of reagents and catalysts, and the desired enantiomer. The protocols provided in this guide serve as a detailed starting point for the successful synthesis of this important chiral building block.
References
Application Notes and Protocols for the Lipase-Mediated Kinetic Resolution of 3,3,3-Trifluoro-2-methylpropanoic Acid Esters
Introduction: The Significance of Chiral Fluorinated Building Blocks
Optically active 3,3,3-trifluoro-2-methylpropanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules. Consequently, efficient methods for the preparation of enantiomerically pure forms of this acid and its derivatives are of high importance in drug discovery and development. Lipase-mediated kinetic resolution of the corresponding racemic esters presents a robust, environmentally benign, and cost-effective strategy to access these chiral synthons. This application note provides a comprehensive guide to the principles, experimental protocols, and analytical methods for the enzymatic kinetic resolution of this compound esters.
Principle of Lipase-Mediated Kinetic Resolution
Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this context, lipases, a class of serine hydrolases, serve as highly selective biocatalysts. The fundamental principle lies in the enzyme's ability to preferentially catalyze the hydrolysis of one enantiomer of the racemic ester at a much higher rate than the other.
This enzymatic transformation results in a reaction mixture containing one enantiomer of the unreacted ester in high enantiomeric excess (e.e.) and the corresponding enantiomer of the carboxylic acid product, also in high e.e. A key metric for the effectiveness of a kinetic resolution is the enantiomeric ratio (E-value), which quantifies the enzyme's selectivity. High E-values (typically >100) are desirable for achieving high enantiomeric purity of both the unreacted substrate and the product at approximately 50% conversion.
Workflow for Lipase Screening and Optimization
A systematic approach is crucial for identifying the optimal lipase and reaction conditions for the kinetic resolution of a novel substrate like this compound esters. The following workflow outlines the key steps from initial screening to process optimization.
Figure 1: A generalized workflow for the development of a lipase-mediated kinetic resolution process.
Experimental Protocols
Protocol 1: Synthesis of Racemic Ethyl 3,3,3-Trifluoro-2-methylpropanoate
The synthesis of the racemic ester is a prerequisite for the kinetic resolution studies. A straightforward method involves the esterification of the corresponding carboxylic acid.
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the mixture and carefully neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude racemic ethyl 3,3,3-trifluoro-2-methylpropanoate.
-
Purify the ester by distillation or column chromatography if necessary.
Protocol 2: Screening of Lipases for Kinetic Resolution
This protocol outlines a general procedure for screening a panel of commercially available lipases to identify the most effective biocatalyst for the hydrolysis of racemic ethyl 3,3,3-trifluoro-2-methylpropanoate.
Materials:
-
Racemic ethyl 3,3,3-trifluoro-2-methylpropanoate
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
A selection of lipases (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PSL), Candida rugosa lipase (CRL), Pseudomonas fluorescens lipase)
-
Organic co-solvent (e.g., acetone, tert-butanol, if needed)
-
Sodium hydroxide solution (e.g., 0.1 M) for pH control
-
Reaction vials
-
Shaking incubator or magnetic stirrer with temperature control
Procedure:
-
For each lipase to be screened, set up a reaction vial containing the racemic ester dissolved in phosphate buffer. A typical substrate concentration is 10-50 mM. An organic co-solvent (5-10% v/v) can be added to improve substrate solubility.
-
Add the lipase to each vial. A typical enzyme loading is 10-50 mg of lipase powder per mmol of substrate.
-
Incubate the reactions at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by periodically withdrawing small aliquots. The hydrolysis can be followed by monitoring the consumption of base (NaOH) required to maintain a constant pH, or by direct analysis of the reaction mixture by GC or HPLC.
-
After a set time (e.g., 24 hours), or when the conversion is estimated to be around 20-50%, quench the reaction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether) and separating the organic layer.
-
Analyze the enantiomeric excess (e.e.) of the remaining ester and the formed acid using a suitable chiral analytical method (see Protocol 4).
-
Calculate the conversion and the E-value for each lipase to determine the most selective biocatalyst.
Protocol 3: Preparative Scale Kinetic Resolution
Once an optimal lipase and conditions have been identified, the resolution can be scaled up to produce larger quantities of the enantiopure compounds.
Materials:
-
Racemic ethyl 3,3,3-trifluoro-2-methylpropanoate
-
The selected optimal lipase (immobilized form is recommended for easier recovery)
-
Phosphate buffer (optimal pH)
-
Sodium hydroxide solution for pH control
-
pH-stat or automatic titrator
-
Reaction vessel with temperature control and stirring
Procedure:
-
To a temperature-controlled reaction vessel, add the phosphate buffer and the racemic ester.
-
Add the selected lipase (typically 10-20% by weight of the substrate for immobilized enzymes).
-
Maintain the pH of the reaction mixture at the predetermined optimum by the controlled addition of a sodium hydroxide solution using a pH-stat.
-
Monitor the reaction progress by the consumption of the base and by periodic analysis of aliquots by chiral GC/HPLC.
-
Stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess of both the remaining ester and the produced acid.
-
Filter off the immobilized lipase. The lipase can often be washed with a solvent, dried, and reused.
-
Acidify the aqueous filtrate to a pH of ~2 with dilute HCl.
-
Extract the acidified solution with an organic solvent (e.g., ethyl acetate) to isolate the chiral this compound and the unreacted ester.
-
Separate the acid and the ester by column chromatography on silica gel.
Protocol 4: Chiral Gas Chromatography (GC) Analysis
The determination of enantiomeric excess is critical for evaluating the success of the kinetic resolution. Chiral GC is a powerful technique for this purpose.
Instrumentation and Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXsm or similar).[1]
Sample Preparation:
-
Remaining Ester: The organic extract from the reaction can often be directly injected after drying and appropriate dilution.
-
Formed Acid: The carboxylic acid needs to be derivatized to a more volatile ester (e.g., methyl ester) before GC analysis. This can be achieved by reaction with diazomethane or by using a derivatization agent like BF3-methanol.[2]
Typical GC Conditions (Starting Point for Optimization):
-
Injector Temperature: 230 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min. Isothermal conditions may also be suitable.
-
Injection: Split or splitless, depending on the concentration.
The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100
Data Presentation and Interpretation
The following table presents representative data for the kinetic resolution of a structurally related compound, ethyl 2-chloro-3,3,3-trifluoropropanoate, which can serve as a starting point for the selection of lipases for the resolution of ethyl 3,3,3-trifluoro-2-methylpropanoate.[3][4]
| Lipase Source | Conversion (%) | e.e. of Ester (%) | e.e. of Acid (%) | E-value |
| Candida rugosa | ~50 | >90 | >90 | ~10 |
| Pseudomonas fluorescens | ~50 | >90 | >90 | ~10 |
| Candida antarctica B | Likely high | Likely high | Likely high | Expected to be high |
| Pseudomonas cepacia | Likely high | Likely high | Likely high | Expected to be high |
Note: Data for Candida antarctica B and Pseudomonas cepacia are inferred based on their known high selectivity for a wide range of substrates and are recommended for initial screening.
Causality Behind Experimental Choices
-
Enzyme Selection: The initial screening of a diverse panel of lipases is critical because enzyme selectivity is highly substrate-dependent. Lipases from Candida and Pseudomonas species are often good starting points due to their broad substrate scope and high enantioselectivity.[5][6][7]
-
Immobilized Lipases: For preparative scale resolutions, using an immobilized lipase is highly advantageous. Immobilization enhances enzyme stability and simplifies its removal from the reaction mixture, allowing for easy reuse and reducing downstream processing costs.[8][9]
-
Solvent System: Lipase-catalyzed hydrolysis is typically performed in an aqueous buffer. However, the addition of a small amount of a water-miscible organic co-solvent can be necessary to solubilize hydrophobic substrates. The choice and concentration of the co-solvent must be carefully optimized as it can significantly impact enzyme activity and selectivity.
-
pH Control: The hydrolysis of an ester produces a carboxylic acid, which will lower the pH of the reaction medium. Since lipase activity is pH-dependent, maintaining a constant, optimal pH is crucial for reproducible results and optimal enzyme performance. A pH-stat is the ideal tool for this on a preparative scale.
-
Temperature: Like all enzymes, lipases have an optimal temperature for activity. This is typically in the range of 30-50 °C. Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation.
-
Monitoring Conversion: Stopping the reaction at approximately 50% conversion is a fundamental principle of kinetic resolution. At this point, the theoretical maximum yield of both the enantiopure unreacted substrate and the product is achieved.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity | - Inactive enzyme- Non-optimal pH or temperature- Substrate or product inhibition | - Use a fresh batch of enzyme- Optimize pH and temperature- Lower the initial substrate concentration |
| Low enantioselectivity (Low E-value) | - The chosen lipase is not selective for the substrate- Non-optimal reaction conditions | - Screen a wider range of lipases- Optimize the solvent, temperature, and pH |
| Poor peak separation in chiral GC | - Inappropriate chiral column- Non-optimal GC temperature program | - Screen different types of chiral GC columns- Optimize the temperature ramp rate and final temperature |
| Difficulty in separating acid and ester | - Similar polarities | - Optimize the solvent system for column chromatography- Consider derivatization of the acid to facilitate separation |
Conclusion
Lipase-mediated kinetic resolution is a powerful and practical method for the synthesis of enantiomerically enriched this compound and its corresponding ester. Through a systematic screening and optimization process, highly selective biocatalysts can be identified, enabling an efficient and scalable resolution process. The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to successfully implement this valuable biocatalytic strategy.
References
- 1. gcms.cz [gcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 7. Versatile Lipases from the Candida rugosa-like Family: A Mechanistic Insight Using Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of immobilization of Pseudomonas cepacia lipase on multiwalled carbon nanotubes functionalized with glycyrrhizin and Tween 80 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of (R)- and (S)-3,3,3-Trifluoro-2-methylpropanoic Acid
Introduction: The Significance of Chiral Fluorinated Building Blocks
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (CF₃), in particular, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. When a stereocenter is located adjacent to a trifluoromethyl group, as in (R)- and (S)-3,3,3-trifluoro-2-methylpropanoic acid, the resulting enantiomers often exhibit distinct biological activities. These chiral building blocks are invaluable synthons for creating novel pharmaceuticals and advanced materials. This guide provides an in-depth exploration of three robust and field-proven methodologies for the asymmetric synthesis of both enantiomers of 3,3,3-trifluoro-2-methylpropanoic acid: enzymatic kinetic resolution, chiral auxiliary-mediated diastereoselective alkylation, and catalytic asymmetric hydrogenation.
Methodology 1: Enzymatic Kinetic Resolution of Racemic Esters
Enzymatic kinetic resolution is a powerful and green chemistry approach that leverages the high stereoselectivity of enzymes to separate enantiomers. In this method, a racemic mixture of an ester of this compound is treated with a lipase. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the two enantiomers.
Causality and Mechanistic Insight
Lipases, such as those from Candida rugosa and Pseudomonas fluorescens, are highly effective for this transformation. The enzyme's active site is chiral and creates a three-point interaction with the substrate, leading to a diastereomeric transition state. One enantiomer fits sterically and electronically more favorably into the active site and is hydrolyzed at a much faster rate. For many α-substituted propionate esters, lipases preferentially hydrolyze the (R)-enantiomer.
Application Notes and Protocols for the GC-MS Analysis of 3,3,3-Trifluoro-2-methylpropanoic Acid via Derivatization
Introduction: The Analytical Challenge of a Unique Fluorinated Carboxylic Acid
3,3,3-Trifluoro-2-methylpropanoic acid is a compound of increasing interest in pharmaceutical and agrochemical development due to the unique physicochemical properties conferred by its trifluoromethyl group. However, its analysis by gas chromatography-mass spectrometry (GC-MS) is fraught with challenges. The inherent polarity and low volatility of this carboxylic acid lead to poor chromatographic peak shape, tailing, and potential thermal degradation in the GC inlet and column. To overcome these analytical hurdles, derivatization is an essential step to transform the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.
This comprehensive guide provides an in-depth exploration of two primary derivatization strategies for this compound: silylation and esterification. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the expected mass spectrometric fragmentation patterns of the resulting derivatives.
The Rationale for Derivatization: Enhancing Volatility and Thermal Stability
The primary objective of derivatization in the context of GC-MS is to chemically modify the analyte to improve its chromatographic behavior.[1] For polar compounds like carboxylic acids, this is achieved by replacing the active hydrogen of the carboxyl group with a non-polar functional group. This modification effectively reduces intermolecular hydrogen bonding, thereby increasing the analyte's volatility and thermal stability.[2] The result is a sharper, more symmetrical chromatographic peak, leading to improved sensitivity and reproducibility of the analysis.
Recommended Derivatization Strategies for this compound
Two principal derivatization techniques are highly recommended for the GC-MS analysis of this compound:
-
Silylation: This widely used method involves the replacement of the active proton in the carboxyl group with a trimethylsilyl (TMS) group.[3]
-
Esterification: This classic approach converts the carboxylic acid into a less polar and more volatile ester. We will explore two effective esterification methods:
-
Methyl Esterification using a catalyst such as Boron Trifluoride-Methanol (BF3-Methanol).[4]
-
Pentafluorobenzyl (PFB) Esterification using Pentafluorobenzyl Bromide (PFBBr), which is particularly advantageous for enhancing sensitivity with an Electron Capture Detector (ECD) or in Negative Chemical Ionization (NCI) mode.[5]
-
The choice of derivatization reagent will depend on the specific requirements of the analysis, including desired sensitivity, sample matrix, and available instrumentation.
Protocol 1: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Silylation is a robust and versatile derivatization technique for a wide range of compounds containing active hydrogens, including carboxylic acids.[6] MSTFA is a powerful silylating reagent that reacts with the carboxylic acid to form a trimethylsilyl (TMS) ester.[3] The byproducts of this reaction are volatile and typically do not interfere with the chromatography.[7]
Reaction Mechanism: Formation of a TMS Ester
The derivatization proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of the MSTFA molecule, leading to the formation of the TMS ester and N-methyltrifluoroacetamide.
Caption: Silylation of this compound with MSTFA.
Detailed Experimental Protocol
-
Sample Preparation: Ensure the sample is completely dry. Water will preferentially react with the silylating reagent, reducing the derivatization yield.[8] If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen before proceeding.
-
Reagent Addition: To the dried sample in a GC vial, add 50 µL of a suitable solvent (e.g., anhydrous acetonitrile or pyridine) to dissolve the analyte. Add 50 µL of MSTFA. For difficult-to-derivatize samples, the addition of 1% Trimethylchlorosilane (TMCS) as a catalyst can be beneficial.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Expected GC-MS Results
-
Chromatography: A sharp, symmetrical peak for the TMS ester of this compound.
-
-
Molecular Ion (M+•): May be weak or absent.
-
[M-15]+: Loss of a methyl group from the TMS moiety, a common and often prominent fragment for TMS derivatives.
-
Characteristic Fragment Ions: Ions corresponding to the cleavage of the silyl group and fragmentation of the fluorinated alkyl chain.
-
| Derivative | Expected Key m/z Ratios (EI) | Notes |
| TMS-3,3,3-Trifluoro-2-methylpropanoate | M+•, [M-15]+, and other characteristic fragments | The presence of [M-15]+ is a strong indicator of a TMS derivative. |
Protocol 2: Methyl Esterification with Boron Trifluoride-Methanol (BF3-Methanol)
Esterification is a highly effective method for derivatizing carboxylic acids. The use of BF3-methanol provides a convenient and rapid means of converting this compound to its corresponding methyl ester.
Reaction Mechanism: Acid-Catalyzed Esterification
The reaction involves the protonation of the carboxyl group by the Lewis acid catalyst (BF3), making it more susceptible to nucleophilic attack by methanol. This is followed by the elimination of a water molecule to form the methyl ester.[10]
Caption: Methyl Esterification of this compound.
Detailed Experimental Protocol
-
Sample Preparation: The sample can be in a dried form or dissolved in a non-aqueous solvent.
-
Reagent Addition: To the sample in a reaction vial, add 200 µL of 12.5% (w/v) BF3-methanol solution.[11]
-
Reaction: Tightly seal the vial and heat at 70°C for 30 minutes.[11]
-
Extraction: After cooling, add 100 µL of deionized water and 150 µL of a non-polar extraction solvent (e.g., hexane or dichloromethane). Vortex vigorously to extract the methyl ester into the organic phase.
-
Phase Separation: Centrifuge to ensure clear separation of the aqueous and organic layers.
-
Analysis: Carefully transfer the organic (upper or lower, depending on the solvent) layer to a GC vial for injection.
Expected GC-MS Results
-
Chromatography: A well-defined peak for the methyl 3,3,3-trifluoro-2-methylpropanoate derivative.
-
Mass Spectrum (EI): The mass spectrum of the methyl ester will likely show a molecular ion and characteristic fragments resulting from the loss of the methoxy group and cleavage of the alkyl chain. For non-fluorinated methyl esters, the molecular ion is often observed.[12]
| Derivative | Expected Key m/z Ratios (EI) | Notes |
| Methyl 3,3,3-Trifluoro-2-methylpropanoate | M+•, [M-31]+ (loss of OCH3), and other fragments | The molecular ion peak should be more prominent compared to the silylated derivative. |
Protocol 3: Pentafluorobenzyl (PFB) Esterification with Pentafluorobenzyl Bromide (PFBBr)
This derivatization method is particularly useful for achieving very low detection limits, especially when using a GC equipped with an electron capture detector (ECD) or when employing negative chemical ionization (NCI) mass spectrometry.[13] The resulting PFB ester is highly electron-capturing due to the pentafluorobenzyl group.
Reaction Mechanism: Nucleophilic Substitution
The reaction proceeds via a nucleophilic substitution where the carboxylate anion of the analyte displaces the bromide from PFBBr to form the PFB ester. The reaction is typically carried out under basic conditions to deprotonate the carboxylic acid.[5]
Caption: PFB Esterification of this compound.
Detailed Experimental Protocol
-
Sample Preparation: The sample should be in a solvent, and the pH adjusted to be alkaline to ensure the carboxylic acid is in its anionic form. A common approach is to use a buffer or add a base like potassium carbonate.[5]
-
Reagent Addition: To the sample solution, add a solution of PFBBr in a suitable solvent (e.g., acetone). The molar excess of PFBBr should be optimized.
-
Reaction: Heat the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours). The optimal conditions should be determined experimentally.[5]
-
Extraction: After cooling, extract the PFB ester into a non-polar solvent like hexane.
-
Cleanup (Optional): The organic extract may be washed with water to remove excess reagents and base.
-
Analysis: Dry the organic extract over anhydrous sodium sulfate and transfer it to a GC vial for analysis.
Expected GC-MS Results
-
Chromatography: A sharp peak for the PFB ester of this compound.
-
Mass Spectrum (NCI): In NCI mode, the PFB derivatives typically show a very intense signal for the [M-181]− ion, which corresponds to the loss of the pentafluorobenzyl radical.[14] This makes it an excellent choice for selective and sensitive quantification.
| Derivative | Expected Key m/z Ratios (NCI) | Notes |
| PFB-3,3,3-Trifluoro-2-methylpropanoate | [M-181]− | This fragment is often the base peak and is highly specific for PFB derivatives. |
Troubleshooting and Method Optimization
-
Low Derivatization Yield:
-
Ensure the sample is completely dry for silylation reactions.
-
Optimize reaction time and temperature.
-
Increase the molar excess of the derivatizing reagent.
-
For silylation, consider adding a catalyst like TMCS.
-
-
Poor Peak Shape:
-
Incomplete derivatization can lead to tailing. Re-optimize the derivatization protocol.
-
Check for active sites in the GC inlet liner and column. Consider using a deactivated liner and a high-quality, inert GC column.
-
-
Interfering Peaks:
-
Ensure high-purity reagents and solvents are used.
-
Byproducts from the derivatization reaction can sometimes interfere. Check the retention times of known byproducts.
-
Conclusion
The successful GC-MS analysis of this compound is highly dependent on proper derivatization. Both silylation with MSTFA and esterification (with BF3-methanol or PFBBr) are effective strategies to enhance the volatility and thermal stability of this challenging analyte. The choice of the most suitable method will be dictated by the specific analytical goals, required sensitivity, and the nature of the sample matrix. The protocols provided herein serve as a robust starting point for method development and can be further optimized to achieve reliable and accurate quantification of this compound in various research and development settings.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. gcms.cz [gcms.cz]
- 3. nbinno.com [nbinno.com]
- 4. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. jeol.com [jeol.com]
- 13. Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Chiral HPLC method for separating "3,3,3-Trifluoro-2-methylpropanoic acid" enantiomers
An Application Note and Protocol for the Enantioselective Separation of 3,3,3-Trifluoro-2-methylpropanoic acid by Chiral High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
The enantiomers of this compound represent critical chiral building blocks in modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals where the stereochemistry of a molecule dictates its biological activity. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity, making stereospecific synthesis and analysis paramount.[1] This guide provides a comprehensive, in-depth protocol for the direct enantioselective separation of this compound using High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, from chiral stationary phase selection to mobile phase optimization, ensuring a robust and reproducible separation. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for baseline resolution of these enantiomers.
Introduction: The Imperative of Chiral Separation
Enantiomers, non-superimposable mirror-image isomers, possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge.[2] However, in the chiral environment of biological systems, they can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drug candidates. This compound is a precursor to more complex molecules, and ensuring its enantiomeric purity is a critical quality control step in synthetic workflows.
The direct separation of enantiomers using Chiral Stationary Phases (CSPs) in HPLC is the most prevalent and efficient strategy.[3][4] This approach relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to differential retention times and, thus, separation.[2] This document details a systematic approach to developing such a method.
The Strategic Pillar: Chiral Method Development
Developing a successful chiral separation is often less predictable than conventional reversed-phase chromatography.[5][6] Therefore, a logical, screening-based approach is the most efficient path to success. The selection of the CSP is the most influential decision in this process.[7]
Causality of Chiral Stationary Phase (CSP) Selection
For a broad range of analytes, and particularly for chiral acids, polysaccharide-based CSPs are the most versatile and successful.[8] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polymer's helical structure.[2]
Our strategy begins by screening columns with complementary enantioselectivities, such as those based on amylose and cellulose derivatives.
The Role of the Mobile Phase
For polysaccharide CSPs, a normal-phase mobile phase consisting of a non-polar alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol) is a conventional starting point.[7][9] The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, thereby modulating retention and selectivity.
For an acidic analyte like this compound, the addition of a small percentage of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase is critical. The TFA serves two primary purposes:
-
It acts as a competing agent for any highly acidic sites on the silica support, preventing undesirable secondary interactions that lead to peak tailing.[8]
-
It suppresses the ionization of the analyte's carboxylic acid group, ensuring that the analyte is in a single, neutral form, which leads to more consistent interactions with the CSP and improved peak shape.[7][10]
The logical workflow for this direct method development is visualized below.
Caption: Workflow for Direct Chiral HPLC Method Development.
Detailed Protocol: Direct Enantiomeric Separation
This protocol provides a starting point for the separation. Optimization is likely required to achieve baseline resolution depending on the specific columns and instrumentation used.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Chiral Columns (Screening Candidates):
-
Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
-
Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)
-
-
Chemicals and Reagents:
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade, optional modifier)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
Racemic this compound standard
-
Recommended Chromatographic Conditions
The following parameters serve as a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Chiral Stationary Phase | Amylose or Cellulose-based CSP | Proven broad selectivity for a wide range of chiral compounds, including acids.[7][8] |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) | Standard normal-phase conditions for polysaccharide CSPs. TFA is critical for peak shape of acidic analytes.[8][9] |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 25 °C | Provides reproducible retention times. Temperature can be used as an optimization parameter.[8] |
| Detection Wavelength | 210 nm | The analyte lacks a strong chromophore; detection at a low UV wavelength is necessary for sensitivity.[9] |
| Injection Volume | 5 µL | A small volume to prevent column overload and band broadening. |
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Carefully measure 900 mL of n-hexane, 100 mL of 2-propanol, and 1.0 mL of TFA.
-
Combine in a suitable solvent reservoir, mix thoroughly, and degas using sonication or vacuum filtration.
-
-
Standard Preparation:
-
Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase.
-
Prepare a working standard by diluting the stock solution to approximately 0.1 mg/mL using the mobile phase.
-
-
HPLC System Setup and Equilibration:
-
Install the selected chiral column into the column compartment.
-
Set the column temperature to 25 °C.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column by pumping the mobile phase through it at 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved at the detection wavelength of 210 nm.
-
-
Analysis and Data Acquisition:
-
Inject 5 µL of the working standard solution.
-
Acquire data for a sufficient duration to allow both enantiomeric peaks to elute.
-
If no separation is observed, switch to the complementary CSP and repeat the equilibration and analysis steps.
-
Data Analysis and Performance Metrics
A successful separation is quantified by the resolution (Rs) between the two enantiomeric peaks.
-
Retention Factor (k'): k' = (t_R - t_0) / t_0
-
Separation Factor (α): α = k'_2 / k'_1
-
Resolution (Rs): R_s = 2(t_{R2} - t_{R1}) / (w_1 + w_2)
Where t_R is the retention time of the analyte, t_0 is the column dead time, and w is the peak width at the base. A resolution value (Rs) of ≥ 1.5 is required for baseline separation. [8]
Optimization and Troubleshooting
If the initial screening does not yield baseline separation, systematic optimization is required.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Separation (α = 1) | CSP is not suitable. | Screen a different class of CSP (e.g., protein-based or cyclodextrin-based). |
| Poor Resolution (1 < α < 1.2) | Insufficient selectivity. | 1. Vary the percentage of the alcohol modifier (e.g., try 5%, 15%, 20% IPA).[9]2. Change the alcohol modifier (e.g., switch from IPA to ethanol).3. Lower the column temperature (e.g., to 15 °C) to enhance enantioselectivity.[8] |
| Broad or Tailing Peaks | Secondary site interactions; analyte ionization. | 1. Ensure 0.1% TFA is present in the mobile phase.2. If tailing persists, slightly increase the TFA concentration (e.g., to 0.2%). |
| Long Retention Times | Mobile phase is too weak. | Increase the percentage of the alcohol modifier to decrease retention. |
Alternative Strategy: Indirect Separation via Derivatization
If direct separation proves challenging or if enhanced detection sensitivity is required, an indirect approach can be employed. This involves derivatizing the racemic acid with an enantiomerically pure chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase, such as a C18 column.[3][11]
A common strategy involves forming an amide bond with a chiral amine. The resulting diastereomeric amides often possess strong chromophores, enhancing UV detectability.
Caption: Workflow for Indirect Chiral Separation via Derivatization.
Conclusion
The direct chiral HPLC separation of this compound enantiomers is effectively achieved using polysaccharide-based chiral stationary phases under normal-phase conditions. A systematic screening approach, beginning with complementary amylose and cellulose-based columns, is the most efficient path to a successful method. The key to achieving sharp, well-resolved peaks for this acidic analyte lies in the use of an acidic modifier, such as TFA, in the mobile phase. The detailed protocol and optimization strategies provided herein offer a robust framework for researchers to implement this critical analysis, ensuring the enantiomeric purity of this important chiral building block.
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. hplc.today [hplc.today]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Application Note: NMR Spectroscopy for the Determination of Enantiomeric Excess of 3,3,3-Trifluoro-2-methylpropanoic acid
Abstract
The determination of enantiomeric excess (e.e.) is a critical analytical challenge in the pharmaceutical and fine chemical industries. This application note presents a detailed guide for the accurate and efficient determination of the enantiomeric excess of 3,3,3-Trifluoro-2-methylpropanoic acid, a valuable chiral building block, using Nuclear Magnetic Resonance (NMR) spectroscopy. We provide a comprehensive overview of two primary NMR-based methodologies: the use of Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs). Detailed, step-by-step protocols for both methods are outlined, emphasizing the practical aspects of sample preparation, data acquisition, and spectral analysis. The unique advantages of utilizing ¹⁹F NMR spectroscopy for this fluorinated analyte are also highlighted, offering enhanced spectral dispersion and sensitivity. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and robust analytical solution for chiral purity assessment.
Introduction
The Significance of Enantiomeric Purity in Drug Development
Chirality is a fundamental property of many biologically active molecules, with enantiomers often exhibiting significantly different pharmacological and toxicological profiles. The determination of the enantiomeric excess and absolute configuration of chiral compounds is therefore indispensable in synthetic, pharmaceutical, and biological chemistry.[1][2] Regulatory agencies worldwide mandate strict control over the stereoisomeric composition of chiral drugs, making the development of accurate and reliable analytical methods for determining enantiomeric purity a cornerstone of drug discovery and development.
Principles of NMR Spectroscopy for Chiral Discrimination
In a standard achiral solvent, enantiomers are isochronous, meaning their NMR spectra are identical and indistinguishable.[3][4] To achieve chiral discrimination via NMR, the enantiomers must be placed in a chiral environment, rendering them diastereotopic. This is accomplished by introducing a chiral auxiliary, which interacts with the enantiomeric analyte to form transient diastereomeric complexes (with CSAs) or stable diastereomeric products (with CDAs). These diastereomeric species are chemically and magnetically non-equivalent, resulting in separate, distinguishable signals in the NMR spectrum.[5] The relative integration of these signals provides a direct and accurate measure of the enantiomeric ratio. NMR spectroscopy offers several advantages for this purpose, including being a reliable, routine technique that is cost-effective, requires a small sample size, and offers operative convenience.[6]
Methodologies for NMR-based Enantiomeric Excess Determination
Chiral Solvating Agents (CSAs): Mechanism and Application
Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form weak, transient, and rapidly reversible diastereomeric complexes with the analyte enantiomers directly in the NMR tube.[7] The enantiodiscrimination arises from the differential association between the CSA and each enantiomer, leading to distinct chemical shift differences (ΔΔδ). This method is non-destructive and requires minimal sample preparation.[7] For carboxylic acids like this compound, common CSAs include chiral alcohols, amines, or amino alcohols which interact via hydrogen bonding and other non-covalent interactions.[6][8][9][10]
Chiral Derivatizing Agents (CDAs): Mechanism and Application
Chiral Derivatizing Agents (CDAs) are enantiomerically pure reagents that react covalently with the analyte to form a stable mixture of diastereomers. This approach often results in larger chemical shift differences compared to the CSA method, facilitating more straightforward spectral analysis. However, the derivatization process requires a chemical reaction, which can be time-consuming and carries the risk of kinetic resolution or racemization if not performed carefully.[8] For carboxylic acids, chiral amines are frequently used as CDAs to form diastereomeric amides. A classic example is Mosher's acid, which is used to form stable diastereomers with chiral compounds, allowing for stereochemical determination using NMR.[11]
Comparison of CSA and CDA Methods
| Feature | Chiral Solvating Agent (CSA) | Chiral Derivatizing Agent (CDA) |
| Interaction | Non-covalent, transient diastereomeric complexes | Covalent, stable diastereomeric products |
| Sample Prep | Simple mixing in an NMR tube | Chemical reaction required |
| Speed | Rapid | Can be time-consuming |
| Sample Integrity | Non-destructive, sample is recoverable | Destructive, analyte is chemically modified |
| Risk Factors | Potential for weak interactions leading to small ΔΔδ | Risk of kinetic resolution and racemization |
| Spectral Separation | Generally smaller ΔΔδ | Often larger and more easily resolved ΔΔδ |
Protocol 1: Determination of e.e. using a Chiral Solvating Agent (CSA)
This protocol describes the use of (R)-(+)-1-Phenylethylamine as a CSA for the analysis of this compound. The interaction between the amine of the CSA and the carboxylic acid of the analyte forms transient diastereomeric salts.
Principle of the Method
The enantiomers of this compound will form transient diastereomeric ion pairs with the chiral amine, (R)-(+)-1-Phenylethylamine. These diastereomeric complexes exist in a fast equilibrium, and the resulting chemical shift non-equivalence allows for the resolution of signals corresponding to each enantiomer in both ¹H and ¹⁹F NMR spectra.
Materials and Reagents
-
This compound (racemic or enantioenriched sample)
-
(R)-(+)-1-Phenylethylamine (≥99% e.e.)
-
Deuterated Chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Volumetric flasks and micropipettes
Step-by-Step Experimental Procedure
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Solvent Addition: Dissolve the acid in approximately 0.6 mL of CDCl₃.
-
CSA Addition: Add 1.0 to 1.2 equivalents of (R)-(+)-1-Phenylethylamine to the solution.
-
Homogenization: Gently vortex the mixture to ensure complete dissolution and complex formation.
-
Transfer: Transfer the resulting solution to a 5 mm NMR tube for analysis.
NMR Data Acquisition Parameters
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nuclei to Observe: ¹H and ¹⁹F.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse with ¹H decoupling (zgpg30).
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 64-256.
-
Data Analysis and e.e. Calculation
-
Spectral Processing: Apply standard Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Signal Identification: In the ¹⁹F NMR spectrum, identify the two distinct signals corresponding to the CF₃ groups of the two diastereomeric complexes. The large chemical shift dispersion of ¹⁹F NMR often provides baseline-resolved peaks for fluorinated compounds.[1][12][13]
-
Integration: Carefully integrate the areas of the two resolved signals. Let the integrals be I₁ and I₂.
-
Calculation: Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (I₁ - I₂) / (I₁ + I₂) ] * 100
-
Protocol 2: Determination of e.e. using a Chiral Derivatizing Agent (CDA)
This protocol details the use of (R)-(-)-1-(1-Naphthyl)ethylamine as a CDA, which reacts with the carboxylic acid to form stable diastereomeric amides.
Principle of the Method
This compound is converted into its more reactive acid chloride, which then reacts with (R)-(-)-1-(1-Naphthyl)ethylamine to form a stable mixture of diastereomeric amides. These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for quantification.
Materials and Reagents
-
This compound (racemic or enantioenriched sample)
-
Oxalyl chloride or Thionyl chloride
-
(R)-(-)-1-(1-Naphthyl)ethylamine (≥99% e.e.)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Deuterated Chloroform (CDCl₃)
-
Standard laboratory glassware for synthesis (round-bottom flask, condenser, etc.)
-
Reagents for aqueous workup (e.g., 1M HCl, saturated NaHCO₃, brine)
Step-by-Step Experimental Procedure
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve ~0.1 mmol of this compound in anhydrous DCM. Add 1.5 equivalents of oxalyl chloride and a catalytic amount of DMF. Stir at room temperature for 1-2 hours until gas evolution ceases.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amide Formation: Re-dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve 1.0 equivalent of (R)-(-)-1-(1-Naphthyl)ethylamine and 1.2 equivalents of triethylamine in anhydrous DCM. Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction with water. Perform a standard aqueous workup by washing sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
NMR Sample Preparation: Dissolve the crude diastereomeric amide product in ~0.6 mL of CDCl₃ and transfer to an NMR tube.
NMR Data Acquisition Parameters
-
Spectrometer: 400 MHz or higher.
-
Nuclei to Observe: ¹H and ¹⁹F.
-
Parameters: Similar to those described in section 4.4.
Data Analysis and e.e. Calculation
-
Processing and Identification: Process the spectra as described in section 4.5. Identify a pair of well-resolved signals in either the ¹H (e.g., the methyl doublet) or the ¹⁹F (the CF₃ singlet) spectrum corresponding to the two diastereomers.
-
Integration and Calculation: Integrate the signals (I₁ and I₂) and calculate the e.e. using the formula from section 4.5.
Visualization & Data Presentation
Experimental Workflow Diagram
Caption: Workflow for e.e. determination using CSA and CDA methods.
Hypothetical Data Summary
The following table presents expected results for the analysis of a hypothetical sample of this compound with an actual e.e. of 95%.
| Method | Nucleus | Signal Assignment | Chemical Shift (ppm) | Integral | Calculated e.e. (%) |
| CSA | ¹⁹F | Diastereomeric Complex 1 | -75.21 | 1.95 | 95.0 |
| Diastereomeric Complex 2 | -75.28 | 0.05 | |||
| CDA | ¹H | CH₃ Doublet (Diastereomer 1) | 1.54 | 1.95 | 95.0 |
| CH₃ Doublet (Diastereomer 2) | 1.58 | 0.05 |
Conclusion
NMR spectroscopy provides a powerful, versatile, and accurate platform for the determination of the enantiomeric excess of this compound. The choice between the rapid, non-destructive Chiral Solvating Agent (CSA) method and the robust, high-resolution Chiral Derivatizing Agent (CDA) method will depend on the specific requirements of the analysis. For this particular analyte, the presence of the trifluoromethyl group makes ¹⁹F NMR an exceptionally sensitive and clean technique for chiral discrimination, often yielding baseline-resolved signals free from the complexities of ¹H NMR spectra. These protocols serve as a reliable starting point for researchers in academic and industrial settings to implement rigorous quality control of chiral molecules.
References
- 1. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent [frontiersin.org]
- 9. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Buy 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid | 56135-03-6 [smolecule.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Strategic Incorporation of 3,3,3-Trifluoro-2-methylpropanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated amino acids into peptides represents a paramount advancement in medicinal chemistry and drug development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, modulation of conformational pre-organization, and enhanced binding affinity, make these building blocks highly valuable. This document provides a comprehensive guide to the use of 3,3,3-Trifluoro-2-methylpropanoic acid, a non-canonical α-methylated and trifluorinated building block, in solid-phase peptide synthesis (SPPS). We will delve into the scientific rationale for its use, provide detailed protocols for its incorporation, and discuss the anticipated impact on peptide properties.
Introduction: The Power of Fluorine in Peptide Drug Design
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. In the realm of peptide therapeutics, the substitution of hydrogen with fluorine, or the incorporation of fluorinated moieties like the trifluoromethyl (CF₃) group, can profoundly alter a peptide's biological and pharmacological profile. The CF₃ group, in particular, is a powerful modulator due to its strong electron-withdrawing nature, high lipophilicity, and significant steric bulk, which is roughly twice the size of a methyl group.[1][2][3]
The incorporation of this compound offers a dual approach to peptide modification:
-
α-Methylation: The methyl group at the α-carbon introduces conformational constraints, restricting the peptide backbone's flexibility. This pre-organization can favor a specific bioactive conformation, leading to enhanced receptor binding and potency.
-
Trifluoromethylation: The CF₃ group provides a significant boost in metabolic stability by shielding the adjacent peptide bond from enzymatic degradation.[4] Its lipophilicity can also enhance cell permeability and influence peptide self-assembly.
This guide will provide the necessary theoretical background and practical protocols for the successful incorporation of this unique building block into peptide sequences.
Properties of this compound
A thorough understanding of the properties of this compound is crucial for its effective use in peptide synthesis.
| Property | Value/Description | Significance in Peptide Synthesis |
| Molecular Formula | C₄H₅F₃O₂ | |
| Molecular Weight | 142.08 g/mol | |
| Structure | A propanoic acid derivative with a methyl group and a trifluoromethyl group at the α-carbon. | The α,α-disubstitution presents steric challenges during coupling. |
| pKa | The trifluoromethyl group's strong electron-withdrawing effect lowers the pKa of the carboxylic acid compared to its non-fluorinated analog. | The increased acidity can influence the reactivity of the carboxyl group during activation. |
| Lipophilicity (LogP) | The CF₃ group significantly increases lipophilicity. | Can enhance membrane permeability and hydrophobic interactions of the resulting peptide. |
| Stereochemistry | Exists as a racemic mixture unless a specific enantiomer is synthesized or resolved. | The stereochemistry at the α-carbon will influence the peptide's secondary structure. |
Pre-synthesis Consideration: Preparation of Protected this compound
Commercially available this compound is typically not sold in the protected forms (e.g., Fmoc or Boc) required for SPPS. Therefore, a pre-synthesis protection of the amino group (if it were an amino acid) or, in this case, the preparation for coupling is necessary. Since this is a carboxylic acid and not an amino acid, it will be coupled to the N-terminus of a peptide chain or an amino acid on the resin. For Fmoc-based SPPS, the carboxylic acid needs to be activated for coupling.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence via SPPS requires special consideration due to the steric hindrance at the α-carbon.[5][6] Microwave-assisted SPPS is highly recommended to overcome the challenges associated with coupling sterically hindered residues.[6]
General SPPS Workflow
The following diagram outlines the key steps in a typical Fmoc-based SPPS cycle for incorporating a standard amino acid, which is then adapted for the coupling of this compound.
Figure 1. General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol for Coupling this compound
This protocol assumes the peptide chain has been synthesized on a solid support and the N-terminal Fmoc group has been removed, exposing a free amine for the final coupling step.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[7]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: Dichloromethane (DCM), DMF
-
Microwave peptide synthesizer (recommended)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Preparation of Coupling Solution:
-
In a separate vial, dissolve this compound (4 equivalents relative to resin loading) in DMF.
-
Add HATU or HCTU (3.9 equivalents) to the solution.
-
Add DIPEA (8 equivalents) to the solution and pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated coupling solution to the resin.
-
If using a microwave synthesizer, heat the reaction mixture to 75°C for 10-30 minutes.[6]
-
If performing the reaction at room temperature, allow it to proceed for 2-4 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, a second coupling may be necessary.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).
-
Cleavage and Deprotection
Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Cleavage Cocktail:
A standard cleavage cocktail for peptides with acid-labile side-chain protecting groups is Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
Characterization of the Modified Peptide
The incorporation of this compound can be confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): The molecular weight of the purified peptide should be determined by ESI-MS or MALDI-TOF MS to confirm the successful incorporation of the trifluoromethylated moiety. The expected mass increase will be 124.03 Da (the mass of the acyl group C₄H₄F₃O).
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to purify the crude peptide and assess its purity. The increased lipophilicity from the CF₃ group will likely lead to a longer retention time compared to the unmodified peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The methyl group will appear as a singlet in the aliphatic region.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group will be observed. This is a definitive confirmation of the modification.[1]
-
2D NMR (COSY, TOCSY, NOESY): These experiments can be used to assign the resonances and to study the conformational changes induced by the modification.
-
Expected Impact on Peptide Properties and Troubleshooting
Conformational Effects
The α-methyl group will restrict the Ramachandran angles of the preceding amino acid, potentially inducing a helical or turn-like conformation. The bulky and hydrophobic CF₃ group can further influence the local conformation and promote specific folding patterns through intramolecular interactions.[2][8]
Proteolytic Stability
The trifluoromethyl group is expected to provide significant steric and electronic shielding to the adjacent peptide bond, making it highly resistant to cleavage by proteases.[4] This can dramatically increase the in vivo half-life of the peptide.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling | Steric hindrance from the α-methyl and trifluoromethyl groups. | Use a more potent coupling reagent (e.g., HATU, HCTU). Increase the reaction time and/or temperature (microwave irradiation is recommended). Use a higher excess of the acid and coupling reagents. |
| Side Reactions during Cleavage | The electron-withdrawing nature of the CF₃ group could potentially influence the stability of adjacent protecting groups. | Ensure the use of an appropriate scavenger cocktail during TFA cleavage. |
| Poor Solubility of the Final Peptide | Increased lipophilicity due to the CF₃ group. | Adjust the purification and handling conditions (e.g., use of co-solvents like acetonitrile or isopropanol). |
Conclusion
The incorporation of this compound into peptides is a powerful strategy for enhancing their therapeutic potential. While the steric hindrance posed by this building block requires optimized coupling conditions, the benefits of increased metabolic stability and conformational control often outweigh the synthetic challenges. The protocols and guidelines presented here provide a solid foundation for researchers to explore the exciting possibilities of this unique modification in their peptide drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid in Modern Pharmaceutical Development: Application Notes and Protocols
A Note to the Researcher: While the inquiry specified "3,3,3-Trifluoro-2-methylpropanoic acid," extensive investigation reveals that its hydroxylated analog, 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (TFHMPA) , is the compound of paramount significance and widespread application within pharmaceutical research and development. This guide, therefore, focuses on the synthesis, applications, and protocols for TFHMPA, the scientifically pertinent and extensively documented molecule.
Introduction: The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of properties that can dramatically enhance the therapeutic potential of a drug candidate. This includes increased metabolic stability, improved membrane permeability, and enhanced binding affinity to biological targets.[1][2] 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (TFHMPA) stands out as a high-value, chiral building block that leverages these benefits, serving as a versatile precursor for a new generation of fluorinated pharmaceuticals.[1] Its structure, featuring a trifluoromethyl group, a carboxylic acid, and a tertiary alpha-hydroxy group, provides a powerful toolkit for medicinal chemists.
Core Applications in Pharmaceutical Development
TFHMPA's utility in drug discovery is primarily centered on its role as a chiral synthon for creating complex molecules with enhanced pharmacological profiles. Its applications span several therapeutic areas.
Enzyme Inhibition: A Key to Disease Modification
TFHMPA is a valuable starting material for the synthesis of potent and selective enzyme inhibitors. The trifluoromethyl group can significantly improve the potency of these inhibitors.[1]
Case Study: Pyruvate Dehydrogenase Kinase (PDHK) Inhibitors
A notable application of TFHMPA is in the development of inhibitors for pyruvate dehydrogenase kinase (PDHK), an enzyme implicated in metabolic disorders.[1][3] Research published in the Journal of Medicinal Chemistry detailed the synthesis of a series of secondary amides derived from (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.[3] These compounds were found to be potent inhibitors of PDHK. For instance, the compound (+)-1-N-[2,5-(S,R)-Dimethyl-4-N-(4-cyanobenzoyl)piperazine]-(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide demonstrated an IC50 of 16 ± 2 nM in enzymatic assays.[3]
Chiral Building Block for Asymmetric Synthesis
Optically pure enantiomers of TFHMPA are crucial for the synthesis of stereochemically defined drugs.[4] The use of a single enantiomer can significantly improve the therapeutic index of a drug by eliminating the off-target effects and lower efficacy associated with the other enantiomer.
Enzymatic Resolution for Enantiomerically Pure TFHMPA
A common method for obtaining enantiomerically pure TFHMPA is through the enzymatic resolution of its racemic amide precursor, (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide.[1][4] Amidases from various microorganisms, such as Arthrobacter sp. and Klebsiella oxytoca, can selectively hydrolyze one enantiomer of the amide to the corresponding carboxylic acid, leaving the other enantiomer of the amide unreacted.[1][4] This biocatalytic approach allows for the large-scale production of both (R)- and (S)-TFHMPA with high enantiomeric excess.[4]
Enhancing Pharmacokinetic Properties
The trifluoromethyl group in TFHMPA-derived compounds contributes to improved pharmacokinetic profiles, a critical aspect of drug development.[2]
| Property | Influence of the Trifluoromethyl Group | Reference |
| Metabolic Stability | The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the drug's half-life. | [2] |
| Lipophilicity | The -CF3 group increases the molecule's lipophilicity, which can enhance membrane permeability and absorption. | [1][2] |
| Binding Affinity | The electronegativity of the fluorine atoms can lead to stronger interactions with biological targets. | [1] |
Protocols and Methodologies
Protocol 1: Synthesis of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid via Enzymatic Resolution
This protocol outlines a general procedure for the enantioselective synthesis of (S)-TFHMPA using an amidase.
Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of racemic TFHMPA-amide.
Step-by-Step Methodology:
-
Substrate Preparation: Prepare a solution of racemic (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5).[5] The concentration should be optimized based on the enzyme's activity and stability, typically in the range of 5-10% (w/v).[5]
-
Enzyme Addition: Add the amidase preparation (as a whole-cell biocatalyst or a purified enzyme) to the substrate solution. The enzyme loading will depend on its specific activity.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.[5] Monitor the progress of the reaction by periodically analyzing samples using chiral HPLC to determine the enantiomeric excess of the product and the conversion of the substrate.
-
Reaction Termination and Product Isolation: Once the desired conversion is reached (typically around 50% for kinetic resolution), terminate the reaction by removing the biocatalyst (e.g., by centrifugation or filtration).
-
Acidification and Extraction: Acidify the supernatant to a pH of 1-2 with a mineral acid (e.g., 2 M HCl) to protonate the carboxylic acid. Extract the (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid into an organic solvent such as ethyl acetate.
-
Purification: Dry the organic extract over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or chromatography to yield the highly enantiopure (S)-acid.[4]
Protocol 2: Amide Coupling of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid
This protocol describes a general method for the synthesis of amide derivatives from (R)-TFHMPA, which are key intermediates in the development of PDHK inhibitors.[3]
Amide Coupling Reaction Scheme
Caption: General scheme for the amide coupling of (R)-TFHMPA.
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., DMF or dichloromethane).
-
Addition of Reagents: Add the amine (1-1.2 equivalents), a coupling agent (e.g., HATU, 1.1 equivalents), and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2-3 equivalents). The order of addition may vary depending on the specific coupling agent used.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired amide.
Conclusion and Future Perspectives
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid has firmly established itself as a critical building block in the synthesis of advanced pharmaceutical agents. Its trifluoromethyl group provides a strategic advantage in modulating the physicochemical and pharmacological properties of drug candidates. The continued development of efficient and scalable synthetic routes to enantiomerically pure TFHMPA will undoubtedly fuel further innovation in the design of novel therapeutics with improved efficacy and safety profiles. As our understanding of the intricate roles of fluorination in drug-target interactions deepens, the applications of TFHMPA and its derivatives are poised to expand into new and exciting areas of medicinal chemistry.
References
- 1. 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid | RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]
Application Notes and Protocols: 3,3,3-Trifluoro-2-methylpropanoic Acid as a Versatile Precursor for Advanced Fluorinated Agrochemicals
Introduction: The Imperative for Fluorination in Modern Agrochemicals
The continuous evolution of global agriculture necessitates the development of more potent, selective, and environmentally benign crop protection agents. The strategic incorporation of fluorine atoms into active ingredients has emerged as a paramount strategy in achieving these objectives. The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of properties to organic molecules, including enhanced metabolic stability, increased lipophilicity for better membrane permeability, and altered electronic effects that can lead to stronger binding affinity with target enzymes.[1] These attributes often translate to agrochemicals with higher efficacy at lower application rates, a crucial factor in sustainable agriculture.
This guide focuses on the synthetic utility of a promising, yet underutilized, fluorinated building block: 3,3,3-trifluoro-2-methylpropanoic acid . While many fluorinated precursors are commercially available, the specific stereochemical and electronic properties of this acid make it a highly attractive starting material for a new generation of fungicides and herbicides. We will provide a comprehensive overview of its synthesis, key chemical transformations, and detailed protocols for its application in the synthesis of advanced agrochemical scaffolds.
Physicochemical Properties and Synthetic Rationale
The unique structure of this compound offers several advantages in the design of novel agrochemicals.
| Property | Value | Significance in Agrochemical Synthesis |
| Molecular Formula | C4H5F3O2 | A compact and highly functionalized building block. |
| Molecular Weight | 142.08 g/mol | Low molecular weight allows for its incorporation into larger, more complex molecules without excessive mass. |
| pKa | ~3.5 (estimated) | The electron-withdrawing trifluoromethyl group increases the acidity of the carboxylic acid, influencing its reactivity. |
| Lipophilicity (LogP) | ~1.3 (estimated) | Contributes to the overall lipophilicity of the final agrochemical, aiding in its transport and uptake by target organisms. |
The presence of a chiral center at the C2 position also opens the possibility for the synthesis of enantiomerically pure agrochemicals, which can lead to improved efficacy and reduced off-target effects.
Synthesis of this compound: A Proposed Protocol
While a standardized, large-scale industrial synthesis for this compound is not widely published, a robust and scalable protocol can be extrapolated from the synthesis of its close analogs, such as 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.[2][3] The proposed synthesis involves the hydrolysis of a nitrile precursor, a common and efficient method for carboxylic acid synthesis.
Experimental Workflow: Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Detailed Protocol: Synthesis of 3,3,3-Trifluoro-2-methylpropanenitrile (Hypothetical)
Safety Precaution: This reaction involves highly toxic sodium cyanide and flammable solvents. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of trifluoroacetone (1.0 eq) in anhydrous diethyl ether.
-
Cyanohydrin Formation: Cool the flask to 0 °C in an ice bath. Slowly add an aqueous solution of sodium cyanide (1.1 eq) to the dropping funnel and add it dropwise to the stirred solution of trifluoroacetone over 30 minutes. Maintain the temperature below 5 °C.
-
Methylation: After the addition is complete, slowly add a methylating agent such as methyl iodide (1.2 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,3,3-trifluoro-2-methyl-2-hydroxypropanenitrile.
-
Dehydroxylation: The dehydroxylation of the tertiary alcohol can be achieved through various methods, such as treatment with a Grignard reagent followed by an acidic workup, or via a Barton-McCombie deoxygenation. This step requires careful optimization.
-
Purification: The resulting 3,3,3-trifluoro-2-methylpropanenitrile can be purified by fractional distillation under reduced pressure.
Detailed Protocol: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the purified 3,3,3-trifluoro-2-methylpropanenitrile (1.0 eq).
-
Hydrolysis: Add a 1:1 mixture of concentrated sulfuric acid and water. Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture over crushed ice. Extract the aqueous solution with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation or recrystallization.
Application in Agrochemical Synthesis: A Gateway to Novel Fungicides
The carboxylic acid functionality of this compound makes it an ideal precursor for the synthesis of a wide range of amide and ester-containing agrochemicals. A particularly promising application is in the synthesis of novel succinate dehydrogenase inhibitor (SDHI) fungicides. SDHIs are a critical class of fungicides that act by inhibiting cellular respiration in pathogenic fungi.
Proposed Synthetic Workflow: Conversion to an SDHI Fungicide Scaffold
Caption: Proposed conversion of the precursor to a fungicide scaffold.
Detailed Protocol: Synthesis of a N-Aryl-3,3,3-trifluoro-2-methylpropanamide
Safety Precaution: Thionyl chloride is a corrosive and toxic reagent. This reaction must be performed in a well-ventilated fume hood with appropriate PPE.
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction. Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases.
-
Amide Coupling: In a separate flask, dissolve a substituted aniline (e.g., 2-aminopyridine derivative, a common synthon in SDHI fungicides) (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in an anhydrous solvent.
-
Reaction: Cool the aniline solution to 0 °C and slowly add the freshly prepared 3,3,3-trifluoro-2-methylpropanoyl chloride solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The crude amide product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-aryl-3,3,3-trifluoro-2-methylpropanamide.
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for the synthesis of next-generation fluorinated agrochemicals. Its unique structural features, including the potent trifluoromethyl group and a chiral center, provide a powerful tool for medicinal and agricultural chemists to fine-tune the biological activity and physicochemical properties of new crop protection agents. The protocols outlined in this guide, while based on sound chemical principles and analogies to related compounds, offer a starting point for further research and development. The exploration of this precursor is expected to lead to the discovery of novel fungicides, herbicides, and other agrochemicals with improved performance and a more favorable environmental profile, contributing to the advancement of sustainable agriculture.
References
- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 2. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]
- 3. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Navigating the Synthesis of 3,3,3-Trifluoro-2-methylpropanoic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3,3,3-Trifluoro-2-methylpropanoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis of this important fluorinated building block. As Senior Application Scientists, we aim to equip you with the knowledge to not only execute the synthesis but also to understand the underlying principles that govern the reaction, enabling you to optimize conditions and overcome common challenges.
Introduction to the Synthesis
This compound is a valuable intermediate in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl group. The synthesis of this molecule can be approached through several routes, with the most common being the hydrolysis of 3,3,3-trifluoro-2-methylpropionitrile and the oxidation of 3,3,3-trifluoro-2-methylpropan-1-ol. This guide will focus on troubleshooting and optimizing these two primary pathways.
Troubleshooting and FAQ
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Route 1: Hydrolysis of 3,3,3-Trifluoro-2-methylpropionitrile
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. However, the presence of the electron-withdrawing trifluoromethyl group can influence the reaction rate and lead to specific side products.
Question 1: My hydrolysis reaction is sluggish or incomplete, resulting in low yields of the desired carboxylic acid. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete hydrolysis is a common issue. Several factors can contribute to this:
-
Insufficiently Forcing Reaction Conditions: The electron-withdrawing nature of the trifluoromethyl group can decrease the reactivity of the nitrile carbon towards nucleophilic attack. Standard hydrolysis conditions may not be sufficient.
-
Inadequate Acid or Base Concentration: Both acid- and base-catalyzed hydrolysis require a sufficient concentration of the catalyst to drive the reaction to completion.
-
Poor Solubility of the Nitrile: The starting nitrile may have limited solubility in the aqueous reaction medium, leading to a slow reaction rate.
Troubleshooting Steps & Optimization:
-
Increase Reaction Temperature: Heating the reaction mixture under reflux is often necessary to achieve a reasonable reaction rate.[1][2] Monitor the reaction by TLC or GC to determine the optimal reflux time.
-
Use a Stronger Acid or Base:
-
Acidic Conditions: Instead of dilute hydrochloric or sulfuric acid, consider using a more concentrated solution. A mixture of a mineral acid with an organic co-solvent like ethanol or dioxane can also improve solubility and reaction rate.[3][4]
-
Basic Conditions: A higher concentration of sodium or potassium hydroxide (e.g., 5M) can be more effective.[1]
-
-
Employ a Co-solvent: To address solubility issues, a co-solvent such as ethanol, isopropanol, or dioxane can be used in conjunction with the aqueous acid or base.[3] This creates a more homogeneous reaction mixture.
-
Consider Microwave Irradiation: For rapid optimization, microwave-assisted hydrolysis can significantly reduce reaction times and improve yields.
Question 2: I am observing the formation of a significant amount of 3,3,3-trifluoro-2-methylpropanamide as a byproduct. How can I minimize its formation and favor the carboxylic acid?
Answer:
The formation of the amide is an intermediate step in the hydrolysis of a nitrile.[2][5] If the reaction is not allowed to proceed to completion, the amide will be a major component of the product mixture.
Troubleshooting Steps & Optimization:
-
Prolong the Reaction Time: The hydrolysis of the amide to the carboxylic acid is often the slower step. Increasing the reaction time, while monitoring for the disappearance of the amide by TLC or GC, is crucial.
-
Increase the Stoichiometry of Water: Ensure that a sufficient excess of water is present in the reaction mixture to drive the equilibrium towards the carboxylic acid.
-
More Forcing Conditions: As mentioned previously, increasing the temperature and/or the concentration of the acid or base will facilitate the complete hydrolysis of the intermediate amide.
Question 3: During the workup of my base-catalyzed hydrolysis, I am having trouble isolating the carboxylic acid after acidification. What is the best procedure?
Answer:
Proper workup is critical for obtaining a pure product.
Workup Protocol:
-
Cool the Reaction Mixture: After the reaction is complete, cool the mixture in an ice bath.
-
Acidify Carefully: Slowly add a concentrated acid (e.g., concentrated HCl) with vigorous stirring until the pH of the solution is acidic (pH ~1).[1] This will protonate the carboxylate salt to form the free carboxylic acid.
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent such as diethyl ether or dichloromethane.[1][6] The trifluoromethyl group increases the lipophilicity of the molecule, aiding in its extraction into the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
Route 2: Oxidation of 3,3,3-Trifluoro-2-methylpropan-1-ol
The oxidation of a primary alcohol to a carboxylic acid is a common and effective synthetic method. The choice of oxidant and reaction conditions is key to achieving a high yield and avoiding side reactions.
Question 4: My oxidation reaction is not going to completion, and I am isolating a mixture of the starting alcohol, the intermediate aldehyde, and the desired carboxylic acid. How can I drive the reaction to completion?
Answer:
Incomplete oxidation is often due to an insufficiently powerful oxidizing agent or non-optimal reaction conditions.
Troubleshooting Steps & Optimization:
-
Choice of Oxidizing Agent:
-
Strong Oxidants: For a complete conversion to the carboxylic acid, strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (generated in situ from CrO₃ or a dichromate salt and sulfuric acid) are recommended.[7]
-
Two-Step, One-Pot Procedure: A milder, yet effective, method involves a two-step, one-pot procedure using NaOCl/TEMPO followed by NaClO₂. This method is compatible with many sensitive functional groups.
-
-
Reaction Conditions:
-
Temperature: Heating the reaction mixture is often necessary to ensure complete oxidation.[8]
-
Stoichiometry of Oxidant: Use a stoichiometric excess of the oxidizing agent to ensure all the alcohol is converted to the carboxylic acid.
-
Reflux: Performing the reaction under reflux conditions is a common strategy to prevent the loss of the volatile intermediate aldehyde and ensure its further oxidation to the carboxylic acid.[9][10]
-
Question 5: I am concerned about over-oxidation and cleavage of the C-C bond, especially with strong oxidizing agents. How can I minimize these side reactions?
Answer:
While the C-C bond adjacent to the trifluoromethyl group is relatively stable, harsh oxidation conditions can lead to degradation.
Troubleshooting Steps & Optimization:
-
Control the Temperature: Avoid excessively high temperatures. Monitor the reaction progress and stop the heating once the starting material is consumed.
-
Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or as a solution via an addition funnel to maintain better control over the reaction exotherm.
-
Use Milder, More Selective Oxidants: If over-oxidation is a persistent issue, consider using a two-step approach where the alcohol is first oxidized to the aldehyde using a milder reagent (e.g., PCC or a Swern oxidation), and then the isolated aldehyde is oxidized to the carboxylic acid. However, for efficiency, a well-controlled one-pot reaction with a strong oxidant is often preferred.
General FAQs
Question 6: How can I effectively purify the final this compound?
Answer:
The purification method will depend on the physical state of your product and the nature of the impurities.
-
Distillation: If the product is a liquid, fractional distillation under reduced pressure is an effective method for purification, especially to remove non-volatile impurities.[6]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a powerful purification technique. Common solvents to try include water, hexane/ethyl acetate, or toluene.
-
Column Chromatography: For small-scale purifications or to remove closely related impurities, silica gel column chromatography can be employed.
Question 7: What are the key analytical techniques to confirm the identity and purity of my product?
Answer:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the molecule. The ¹⁹F NMR will show a characteristic signal for the CF₃ group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of the carboxylic acid functional group (broad O-H stretch and a strong C=O stretch).
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Experimental Protocols
Protocol 1: Hydrolysis of 3,3,3-Trifluoro-2-methylpropionitrile (Acid-Catalyzed)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3,3-trifluoro-2-methylpropionitrile (1.0 eq).
-
Add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 5 mL per gram of nitrile).
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by distillation or recrystallization.
Protocol 2: Oxidation of 3,3,3-Trifluoro-2-methylpropan-1-ol
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of potassium dichromate (2.0 eq) in water and concentrated sulfuric acid (3.0 eq), and cool it in an ice bath.
-
Slowly add 3,3,3-trifluoro-2-methylpropan-1-ol (1.0 eq) to the oxidizing mixture with stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours. The color of the solution should change from orange to green.
-
Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Data Presentation
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Hydrolysis of Nitrile | Oxidation of Alcohol |
| Starting Material | 3,3,3-Trifluoro-2-methylpropionitrile | 3,3,3-Trifluoro-2-methylpropan-1-ol |
| Reagents | Conc. H₂SO₄/H₂O or NaOH(aq) | K₂Cr₂O₇/H₂SO₄ or KMnO₄ |
| Solvent | Water, Ethanol/Water | Water |
| Temperature | Reflux (100-120 °C) | Reflux (~100 °C) |
| Reaction Time | 12-24 hours | 2-6 hours |
| Workup | Acidification, Extraction | Extraction |
| Purification | Distillation/Recrystallization | Distillation |
Diagrams
Workflow for Troubleshooting Low Yield in Hydrolysis
Caption: Troubleshooting flowchart for low yield in nitrile hydrolysis.
General Reaction Scheme for Synthesis
Caption: Two primary synthetic routes to the target molecule.
References
- 1. 3,3,3-Trifluoro-2,2-dimethylpropionic acid synthesis - chemicalbook [chemicalbook.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]
- 4. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents [patents.google.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 10. chemguide.co.uk [chemguide.co.uk]
Improving the yield of enantiomerically pure "3,3,3-Trifluoro-2-methylpropanoic acid"
An enantiomerically pure form of a chiral drug is crucial as different enantiomers can have different pharmacological effects.[1] This guide provides researchers, scientists, and drug development professionals with a technical support center for improving the yield of enantiomerically pure "3,3,3-Trifluoro-2-methylpropanoic acid."
While specific literature on the asymmetric synthesis of this compound is limited, this guide draws upon established principles and well-documented procedures for structurally similar fluorinated chiral acids, such as 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, to provide robust troubleshooting and optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for obtaining enantiomerically pure this compound?
There are three main approaches:
-
Asymmetric Synthesis: This involves building the molecule from an achiral precursor using a chiral catalyst or auxiliary to control the stereochemistry of the reaction. This method is often preferred as it can theoretically provide up to 100% of the desired enantiomer.
-
Chiral Resolution: This strategy starts with a racemic mixture (a 50:50 mixture of both enantiomers) and separates them. Common methods include:
-
Enzymatic Kinetic Resolution: An enzyme selectively reacts with one enantiomer of a derivative (e.g., an ester), allowing for the separation of the reacted and unreacted forms.[2][3]
-
Diastereomeric Crystallization: The racemic acid is reacted with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.
-
-
Preparative Chiral Chromatography: A racemic mixture is separated using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[4]
Q2: I'm getting a low enantiomeric excess (ee) in my reaction. What are the common causes?
Low enantiomeric excess is a frequent challenge and can stem from several factors:
-
Impure Chiral Source: The chiral auxiliary, catalyst, or resolving agent may have low enantiomeric purity to begin with.[5]
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a critical role. Even minor deviations can significantly reduce enantioselectivity.[5]
-
Racemization: The desired product may be racemizing (converting back to a 50:50 mixture) under the reaction or workup conditions. This is particularly a risk if the chiral center has an acidic proton and a base is present.[6][7]
-
Inefficient Catalyst/Auxiliary Control: The chiral auxiliary may not be effectively blocking one face of the molecule, leading to the formation of both enantiomers.
Q3: How can I improve the yield of the desired enantiomer in a kinetic resolution?
In kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%, as the other 50% is the unwanted enantiomer. To overcome this, consider a "dynamic kinetic resolution" process where the unwanted enantiomer is continuously racemized back to the starting racemic mixture in situ, allowing for a theoretical yield of up to 100% of the desired product.
Q4: What are the best analytical techniques to determine enantiomeric purity?
The most reliable methods for determining enantiomeric excess (ee) are:
-
Chiral HPLC or Chiral SFC: These are the gold-standard methods. The racemic compound is injected onto a column with a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.[1][8]
-
NMR Spectroscopy with Chiral Shift Reagents or Derivatizing Agents: By adding a chiral agent (e.g., Mosher's acid), the enantiomers are converted into diastereomers, which can often be distinguished and quantified by ¹H or ¹⁹F NMR.[5]
Troubleshooting Guide for Low Yield and Enantiomeric Excess
| Problem | Potential Cause | Recommended Solution(s) |
| Low Enantiomeric Excess (ee%) | Impure chiral auxiliary or catalyst. | Verify the purity of the chiral source via chiral HPLC or NMR analysis. Recrystallize or purify if necessary.[5] |
| Suboptimal reaction temperature. | Perform the reaction at a lower temperature (e.g., -78 °C) to enhance selectivity. Ensure precise temperature control throughout the experiment.[5] | |
| Racemization of the product. | Analyze the workup conditions. Avoid strong bases or prolonged exposure to acidic/basic conditions. Use milder bases like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA).[7] | |
| Incorrect stoichiometry or catalyst loading. | Re-verify the stoichiometry of all reagents. Titrate any organometallic reagents before use. Optimize the catalyst loading through a series of small-scale experiments.[5] | |
| Low Chemical Yield | Inefficient reaction conversion. | Confirm the quality and dryness of all reagents and solvents. Increase reaction time or temperature (if it doesn't compromise ee%). Consider a more active catalyst or reagent. |
| Degradation of product during workup. | Use a buffered aqueous solution for extraction if the product is sensitive to pH changes. Minimize the time the product spends in solution before isolation. | |
| Mechanical losses during purification. | Optimize chromatography conditions to get sharp, well-separated peaks. Ensure complete extraction from aqueous layers. | |
| Inconsistent Results | Presence of moisture or air. | Use oven-dried or flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents.[5] |
| Variability in reagent quality. | Use reagents from a reliable supplier. Use a new bottle of any suspect reagent. |
Key Strategies & Experimental Protocols
Strategy 1: Asymmetric Synthesis via Chiral Auxiliary
This method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. Evans oxazolidinone auxiliaries are widely used for the asymmetric alkylation of carboxylic acid precursors.[9]
Caption: Workflow for Asymmetric Synthesis using a Chiral Auxiliary.
General Protocol: Asymmetric Alkylation
-
Acylation: Couple the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with 3,3,3-trifluoropropionyl chloride to form the N-acyl oxazolidinone.
-
Enolate Formation: Treat the adduct with a base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperature (-78 °C) to form a stereochemically defined enolate.
-
Alkylation: Add an electrophile (e.g., methyl iodide) to the enolate solution. The bulky chiral auxiliary directs the methyl group to attack from the less sterically hindered face, resulting in high diastereoselectivity.
-
Auxiliary Cleavage: Hydrolyze the resulting product (e.g., with lithium hydroxide/hydrogen peroxide) to cleave the auxiliary, yielding the desired enantiomerically enriched this compound and recovering the chiral auxiliary.
Strategy 2: Enzymatic Kinetic Resolution
This technique uses an enzyme, typically a lipase or esterase, to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. This allows for the separation of the resulting acid from the unreacted ester. The following protocol is adapted from methods used for the analogous 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.[2][3]
Caption: Workflow for Enzymatic Kinetic Resolution.
General Protocol: Lipase-Catalyzed Hydrolysis
-
Substrate Preparation: Synthesize the racemic ethyl or methyl ester of this compound.
-
Enzymatic Reaction: Suspend the racemic ester in a phosphate buffer (e.g., pH 7.0). Add the selected lipase (e.g., from Candida lipolytica). Maintain a constant temperature (e.g., room temperature) and stir the mixture vigorously.[2]
-
Reaction Monitoring: Monitor the reaction progress using chiral HPLC or GC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and ee of both the product acid and the remaining ester.
-
Workup and Separation: Once 50% conversion is reached, acidify the mixture (e.g., to pH 1-2) with HCl. Extract the mixture with an organic solvent like ethyl acetate.
-
Isolation: The desired product (either the acid or the unreacted ester) can be separated. The carboxylic acid can be isolated from the aqueous layer after acidification and extraction, while the unreacted ester will remain in the organic phase.
Troubleshooting Decision Tree for Low Enantiomeric Excess
Caption: Decision tree for troubleshooting low enantiomeric excess.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid | RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Common impurities in the synthesis of "3,3,3-Trifluoro-2-methylpropanoic acid"
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 3,3,3-Trifluoro-2-methylpropanoic acid. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions (FAQs) encountered during its synthesis. We provide in-depth, field-proven insights grounded in chemical principles to help you optimize your reaction outcomes and ensure the highest purity of your final product.
Overview of Common Synthetic Pathways and Impurity Formation
The synthesis of this compound typically proceeds via one of two common pathways: the oxidation of a primary alcohol or the hydrolysis of a corresponding ester. Each route, while effective, has specific points where impurities can be introduced. Understanding the mechanism of impurity formation is the first step toward prevention and remediation.
Troubleshooting Guide & FAQs
This guide is structured in a question-and-answer format to directly address the challenges you may face.
Section 1: Impurities from the Oxidation of 3,3,3-Trifluoro-2-methylpropan-1-ol
The oxidation of a primary alcohol to a carboxylic acid is a robust and widely used transformation. However, achieving complete conversion without side reactions requires careful control of reaction conditions. A common method is the Jones oxidation, which uses chromic acid (CrO₃ in aqueous sulfuric acid) in acetone.[1][2]
Caption: Workflow of the oxidation synthesis route and points of impurity introduction.
FAQ 1.1: My final product is contaminated with the starting alcohol. Why didn't the reaction go to completion?
Answer: Detection of the starting alcohol, 3,3,3-trifluoro-2-methylpropan-1-ol, is a clear sign of an incomplete reaction. The primary causes are:
-
Insufficient Oxidizing Agent: The stoichiometry for the complete oxidation of a primary alcohol to a carboxylic acid requires two equivalents of oxidant ([O]).[3] Ensure you are using a sufficient excess of the Jones reagent or other oxidizing agent. The reaction's progress can be monitored by the color change of the chromium reagent from orange (Cr⁶⁺) to green (Cr³⁺).[4][5]
-
Low Reaction Temperature: Oxidation reactions, particularly the second step from aldehyde to carboxylic acid, can be slow at low temperatures. While the initial addition of Jones reagent is often done at 0°C to control the exothermic reaction, allowing the mixture to warm to room temperature or gentle heating under reflux may be necessary to drive the reaction to completion.
-
Short Reaction Time: Ensure the reaction is allowed to stir for a sufficient duration after the addition of the oxidant is complete. Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material before proceeding with the work-up.
Troubleshooting Protocol:
-
Calculate the stoichiometry carefully, ensuring at least a 5-10% excess of the oxidizing agent.
-
Maintain controlled addition of the oxidant at 0°C, then allow the reaction to warm to room temperature.
-
Monitor the reaction every 30-60 minutes by TLC or GC until the starting alcohol spot/peak is no longer visible.
-
During work-up, use a standard acidic/basic extraction procedure. The desired carboxylic acid will move into the basic aqueous layer, leaving the neutral starting alcohol in the organic layer, allowing for effective separation.
FAQ 1.2: I've identified the intermediate aldehyde in my product. How can I prevent this and remove it?
Answer: The presence of 3,3,3-trifluoro-2-methylpropanal indicates partial oxidation. Primary alcohols are oxidized first to an aldehyde, which, in the presence of water, forms a hydrate that is then further oxidized to the carboxylic acid.[6][7] If the aldehyde is the major impurity, consider the following:
-
Causality: This issue is common when reaction conditions are not vigorous enough to ensure full conversion. This can happen if the aldehyde is distilled out of the reaction mixture (if volatile) or if an insufficient amount of oxidant is used.[4][5] To produce the carboxylic acid, the reaction is typically run under reflux conditions to ensure the intermediate aldehyde remains in the reaction vessel to be oxidized further.[3]
-
Prevention:
-
Ensure an excess of the oxidizing agent is present throughout the reaction.
-
Perform the reaction under reflux to prevent the loss of the potentially volatile aldehyde intermediate.
-
Ensure sufficient water is present in the reaction mixture (as in the Jones reagent formulation) to facilitate the formation of the aldehyde hydrate, which is the species that gets oxidized to the acid.[6]
-
-
Removal:
-
Extraction: Similar to the starting alcohol, the aldehyde is a neutral compound. It can be separated from the acidic product via an acid-base extraction during the work-up.
-
Bisulfite Adduct Formation: Aldehydes can be selectively removed by forming a solid sodium bisulfite adduct. Stirring the crude product in a saturated solution of sodium bisulfite can precipitate the aldehyde adduct, which can then be removed by filtration.
-
Section 2: Impurities from the Hydrolysis of an Ethyl Ester Precursor
Another common route is the hydrolysis of an ester, such as ethyl 3,3,3-trifluoro-2-methylpropanoate. This can be achieved under either acidic or basic (saponification) conditions.[8]
FAQ 2.1: My product contains unreacted ester after hydrolysis. How can I improve the conversion?
Answer: Incomplete hydrolysis is the most common issue in this synthetic route. The approach to solving it depends on the catalytic conditions used.
-
Acid-Catalyzed Hydrolysis: This is an equilibrium-controlled reaction.[9] To drive it towards the products (carboxylic acid and alcohol), Le Châtelier's principle must be applied.
-
Causality & Solution: The reaction is reversible. To favor the products, a large excess of water must be used.[8] Running the reaction in a mixture of dilute mineral acid (e.g., H₂SO₄ or HCl) and a co-solvent like dioxane or THF under reflux for several hours is typically required.
-
-
Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred because it is irreversible.[8] The ester is heated with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Causality & Solution: Incomplete reaction is usually due to insufficient base, poor solubility, or inadequate heating. Ensure at least one full equivalent of base is used (an excess of 10-20% is recommended). If the ester is not soluble in the aqueous base, adding a co-solvent like ethanol or THF can create a homogeneous solution and dramatically increase the reaction rate. Heating under reflux is essential to provide the necessary activation energy.
-
Troubleshooting Protocol (Saponification):
-
Dissolve the ester in a minimal amount of ethanol or THF.
-
Add an aqueous solution of NaOH (1.1 equivalents).
-
Heat the mixture to reflux and monitor by TLC or GC until the ester is consumed.
-
After cooling, acidify the reaction mixture with a strong acid (e.g., 2M HCl) to protonate the carboxylate salt and precipitate or extract the desired carboxylic acid.
Summary of Impurities and Analytical Characterization
Proper identification of impurities is critical for effective troubleshooting. NMR and GC-MS are powerful tools for this purpose.[10][11][12]
| Impurity Name | Likely Synthetic Source | Key Analytical Signals | Troubleshooting / Purification Strategy |
| 3,3,3-Trifluoro-2-methylpropan-1-ol | Oxidation | ¹H NMR: Characteristic signals for -CH₂OH group (~3.7 ppm). GC-MS: Distinct retention time and mass spectrum. | Use excess oxidant; increase reaction time/temperature. Remove via acid-base extraction. |
| 3,3,3-Trifluoro-2-methylpropanal | Oxidation | ¹H NMR: Aldehydic proton signal (~9.5-10 ppm). GC-MS: Distinct retention time and fragmentation pattern. | Use reflux conditions; ensure sufficient oxidant. Remove via acid-base extraction or bisulfite adduct formation. |
| Ethyl 3,3,3-trifluoro-2-methylpropanoate | Ester Hydrolysis | ¹H NMR: Quartet (~4.2 ppm) and triplet (~1.3 ppm) for the ethyl group. GC-MS: Distinct retention time. | Use excess H₂O (acid) or base (saponification); add co-solvent; increase reaction time/temperature. Remove via acid-base extraction. |
| Solvent Residues (e.g., Acetone) | Oxidation (Jones) | ¹H NMR: Sharp singlet (~2.17 ppm). GC-MS: Early eluting peak. | Remove under reduced pressure (rotary evaporation); thorough drying of the final product. |
References
- 1. Jones Oxidation [organic-chemistry.org]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound(381-97-5) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enzymatic Resolution of 3,3,3-Trifluoro-2-methylpropanoic acid
Welcome to the technical support center for the enzymatic resolution of racemic 3,3,3-Trifluoro-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific biocatalytic transformation. The unique electronic properties of the trifluoromethyl group can present distinct challenges and opportunities in achieving high enantioselectivity. This resource is structured to address common issues in a direct question-and-answer format, explaining not just the "how" but the fundamental "why" behind each experimental choice.
Core Concepts in Kinetic Resolution
Before diving into troubleshooting, it is crucial to understand the key parameters that define the success of an enzymatic kinetic resolution. The process relies on a biocatalyst, typically a lipase, to selectively convert one enantiomer of a racemic mixture into a new product, allowing for the separation of the unreacted, enriched enantiomer from the newly formed product.
-
Enantiomeric Excess (ee): This measures the purity of a chiral sample. It is defined as |(% Major Enantiomer - % Minor Enantiomer)|. For a successful resolution, the goal is to achieve a high ee for both the remaining substrate (eeₛ) and the formed product (eeₚ).
-
Conversion (c): This represents the fraction of the starting racemic substrate that has been converted into the product. In an ideal kinetic resolution, the maximum ee for the remaining substrate is achieved at or near 50% conversion.
-
Enantiomeric Ratio (E-value): This is the most robust measure of an enzyme's enantioselectivity for a given substrate under specific conditions. It is a constant that relates the ee of the substrate (eeₛ) and the product (eeₚ) with the conversion (c). A high E-value (>100) is indicative of a process that can yield products with high enantiomeric purity.[1]
The relationship between these parameters is critical. Simply achieving 50% conversion does not guarantee high enantiomeric excess; a high E-value is essential.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are most effective for resolving this compound?
Lipases are the most commonly employed enzymes for resolving chiral carboxylic acids due to their broad substrate specificity, stability in organic solvents, and commercial availability.[2] For substrates similar to this compound, the following lipases are excellent starting points for screening:
-
Immobilized Candida antarctica Lipase B (CALB): Often sold as Novozym 435, this enzyme is renowned for its high selectivity and stability across a wide range of substrates and conditions.[3][4]
-
Pseudomonas cepacia Lipase (PCL): Known for good selectivity in both hydrolysis and esterification reactions.[1][5]
-
Candida rugosa Lipase (CRL): While sometimes less selective than CALB, it has shown effectiveness for resolving α-substituted propionic acids.[6]
-
Pseudomonas fluorescens Lipase (PFL): Another widely used lipase that can exhibit high enantioselectivity.[2][7]
Q2: Should I perform a resolution via esterification of the acid or hydrolysis of its ester?
This choice depends on several factors, including substrate availability, downstream processing, and enzyme selectivity. Both pathways should be considered.
-
Esterification: The racemic acid is reacted with an alcohol (acyl acceptor) in an organic solvent. This is often preferred as it minimizes water, which can lead to unwanted side reactions.
-
Hydrolysis: The racemic ester (e.g., methyl or ethyl ester) is hydrolyzed in a buffered aqueous system, often with a co-solvent to aid solubility.
The enantioselectivity (E-value) of a lipase can differ significantly between these two reaction modes for the same substrate. Therefore, it is often necessary to screen both pathways.
Workflow for Selecting the Resolution Pathway
Caption: Decision workflow for choosing between esterification and hydrolysis.
Q3: How do I accurately monitor the reaction and determine the E-value?
Accurate monitoring is crucial. The primary technique is chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8][9]
-
Develop a Chiral Separation Method: Use a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating enantiomers of carboxylic acids and their esters.[10] The method must be able to resolve four peaks: the (R)-acid, (S)-acid, (R)-ester, and (S)-ester.
-
Take Time Points: Periodically withdraw aliquots from the reaction mixture. Quench the reaction immediately (e.g., by flash freezing or adding a denaturing solvent).
-
Analyze and Quantify: Use the chiral HPLC/GC method to determine the peak areas for the substrate and product enantiomers at each time point.
-
Calculate eeₛ, eeₚ, and Conversion (c): Use the peak areas to calculate the enantiomeric excess of the remaining substrate and the formed product. Conversion can be calculated from the disappearance of the starting material.
-
Determine the E-value: Use a specialized software or the appropriate equations that relate eeₛ, eeₚ, and c to calculate the E-value.[1]
Troubleshooting Guide
Problem 1: Low or No Enzyme Activity (Conversion is <5%)
Q: My reaction shows almost no conversion after 24 hours. What is the cause?
This is a common issue that can stem from several factors, from the enzyme itself to the reaction environment.
A: Diagnostic & Troubleshooting Steps:
-
Verify Enzyme Activity: First, confirm that your enzyme is active. Run a control reaction with a known, highly reactive substrate for your chosen lipase (e.g., hydrolysis of p-nitrophenyl butyrate). If this control fails, your enzyme preparation may be denatured or expired.
-
Check Water Content (for Esterification in Organic Solvents): Lipases require a thin layer of water on their surface to maintain their catalytically active conformation. Anhydrous organic solvents can "strip" this essential water, leading to inactivation.[11]
-
Solution: Ensure your solvent is not rigorously dried. If using molecular sieves, remove them after an initial drying period before adding the enzyme. Sometimes, adding a very small amount of buffer or water (0.1-0.5% v/v) to the reaction mixture can dramatically increase activity.
-
-
Assess pH (for Hydrolysis): In hydrolysis reactions, the production of a carboxylic acid will lower the pH of the medium. Many lipases have a specific optimal pH range (typically 6-8). A significant drop in pH can cause enzyme inactivation.
-
Solution: Use a robust buffer system (e.g., phosphate buffer, 50-100 mM) to maintain the pH. For preparative scale reactions, an automated pH-stat that titrates with a base (e.g., NaOH) to maintain a constant pH is highly recommended.
-
-
Evaluate Temperature: While moderate heating (e.g., 40-50 °C) can increase reaction rates, excessive temperatures can lead to irreversible enzyme denaturation.
-
Solution: Check the manufacturer's specifications for the optimal temperature range of your lipase. Start experiments at a moderate temperature (e.g., 30-40 °C).[12]
-
-
Consider Substrate/Product Inhibition: High concentrations of the substrate or the alcohol (in esterification) can sometimes inhibit the enzyme. The trifluoromethyl group, in particular, can have unique interactions within the active site.
-
Solution: Try running the reaction at a lower substrate concentration. If an alcohol is used as an acyl acceptor in esterification, choose one that is less likely to be inhibitory (e.g., 1-butanol vs. methanol).
-
Troubleshooting Workflow: Low Conversion
Caption: A decision tree for diagnosing low reaction conversion.
Problem 2: Low Enantioselectivity (E-value < 15)
Q: My reaction proceeds to ~50% conversion, but the enantiomeric excess of my substrate and product are both low. How can I improve the E-value?
A: A low E-value indicates that the enzyme does not sufficiently differentiate between the two enantiomers' transition states. This is a common challenge that can often be overcome by systematically optimizing the reaction conditions, as these can influence the enzyme's flexibility and active site geometry.
1. The Critical Role of the Solvent (for Esterification): The choice of organic solvent is arguably the most influential parameter for modulating lipase enantioselectivity.[5] The solvent interacts with the enzyme, affecting its conformation and, consequently, the shape of the active site.
-
General Trend: Non-polar, hydrophobic solvents like hexane, heptane, or toluene often provide higher enantioselectivity. They are less likely to interfere with the enzyme's essential hydration shell.
-
Polar Solvents: More polar solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) can sometimes enhance selectivity but may also reduce activity.[11][13] They can form strong interactions with the enzyme, potentially altering its structure.[14]
-
Ethers: Solvents like methyl tert-butyl ether (MTBE) are excellent compromises, offering good substrate solubility and often promoting high enantioselectivity.[5]
Table 1: Influence of Solvent Choice on Lipase Performance
| Solvent Class | Example(s) | Typical Effect on Activity | Typical Effect on Enantioselectivity | Rationale |
| Non-polar Alkanes | Hexane, Heptane | Moderate to High | Often Highest | Minimally disrupts the enzyme's essential water layer, promoting a rigid, selective conformation. |
| Aromatic | Toluene | Moderate | Good to High | Provides a non-polar environment but can engage in π-stacking interactions. |
| Ethers | MTBE, Diisopropyl ether | High | Good to High | Good balance of substrate solubility and minimal enzyme perturbation.[5] |
| Polar Aprotic | Acetonitrile, Acetone | Variable (Often Lower) | Variable (Can Increase or Decrease) | Can strip water from the enzyme, potentially altering its conformation.[15][16] |
| Polar Protic | tert-Butanol | Low | Variable | Can act as a competitive substrate for the enzyme, reducing the desired reaction rate. |
2. Optimize Reaction Temperature: Temperature affects the flexibility of the enzyme. Lowering the temperature generally restricts the enzyme's conformational movement, which can lead to a more precisely defined active site and thus higher enantioselectivity.
-
The Enthalpy-Entropy Trade-off: Enantioselectivity is governed by the difference in the free energy of activation (ΔΔG‡) for the two enantiomers. This term has both enthalpic (ΔΔH‡) and entropic (ΔΔS‡) components.[17] Lowering the temperature amplifies the impact of the enthalpic term, which is often the primary driver of selectivity.
-
Practical Steps: If your E-value is low at 40 °C, try running the reaction at room temperature (25 °C) or even lower (e.g., 4 °C). The trade-off will be a significantly slower reaction rate, so patience is required.
3. Vary the Acyl Donor/Acceptor:
-
For Esterification: The structure of the alcohol (acyl acceptor) can have a profound impact. A bulkier alcohol (e.g., 1-butanol, 1-octanol) can create more specific steric interactions within the enzyme's active site, potentially increasing the discrimination between the (R) and (S) acids.[18]
-
For Hydrolysis: Similarly, the size of the ester group (e.g., methyl vs. ethyl vs. butyl ester) can influence how the substrate docks into the active site, thereby affecting the E-value.
4. Screen Different Enzymes: If optimization of conditions does not sufficiently improve the E-value, it is likely that the intrinsic properties of the chosen enzyme are not well-suited for your substrate. The most effective solution is to screen a broader range of lipases from different microbial sources (Pseudomonas, Candida, Mucor miehei, etc.).[5]
Problem 3: Difficulty Achieving High Enantiomeric Excess (ee)
Q: My E-value is moderate (e.g., 20-40), and I can't get the ee of my remaining substrate above 90%, even when I stop the reaction at exactly 50% conversion. What can I do?
A: This is a direct consequence of the mathematical relationship between E, c, and ee. With a moderate E-value, achieving >95% ee in a single step is often impossible. Here are two advanced strategies:
1. Push Conversion Beyond 50%: To maximize the ee of the unreacted substrate, you must continue the reaction past 50% conversion. As more of the faster-reacting enantiomer is consumed, the remaining substrate pool becomes increasingly enriched in the slower-reacting enantiomer. The trade-off is a significant loss of material and thus a lower yield of that enantiomer.
2. Implement a Two-Step Resolution: For obtaining both enantiomers in high purity when the E-value is moderate, a two-step or sequential resolution is a powerful industrial strategy.[18]
-
Step 1: Perform the initial kinetic resolution to a specific conversion (e.g., 40%). Separate the partially enriched product (Ester 1) from the partially enriched unreacted substrate (Acid 1).
-
Step 2 (for the acid): Take the enriched unreacted substrate (Acid 1) and subject it to a second esterification under the same conditions. This will further enrich the remaining acid to a very high ee.
-
Step 2 (for the ester): Take the enriched product (Ester 1) and perform a hydrolysis reaction using the same enzyme. This will selectively hydrolyze one enantiomer, leaving the other enantiomer of the ester highly enriched.
Protocols & Methodologies
Protocol 1: General Procedure for Lipase Screening in Esterification
-
To separate 4 mL vials, add this compound (e.g., 25 mM).
-
Add 1-butanol (e.g., 75 mM, 3 equivalents).
-
Add 2 mL of the chosen organic solvent (e.g., MTBE, hexane, toluene).
-
Add ~20 mg of each immobilized lipase to its respective vial. Include one vial with no enzyme as a negative control.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 40 °C).
-
Withdraw small aliquots (e.g., 50 µL) at set time points (e.g., 2, 6, 24, 48 hours).
-
Dilute the aliquots immediately in the mobile phase for chiral HPLC analysis to quench the reaction.
-
Analyze for conversion and enantiomeric excess of the substrate and product to determine the most promising enzyme and solvent combination.
Protocol 2: Chiral HPLC Analysis
This is a representative method; optimization will be required.
-
Column: Chiralcel OD-H or equivalent polysaccharide-based CSP.
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 95:5:0.1 v/v/v). The acidic modifier (TFA) is critical for achieving good peak shape with carboxylic acids.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: 25 °C.
References
- 1. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. almacgroup.com [almacgroup.com]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 5. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rational design of enantioselective enzymes requires considerations of entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3,3,3-Trifluoro-2-methylpropanoic Acid
Welcome to the technical support center for the synthesis of 3,3,3-Trifluoro-2-methylpropanoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a successful and efficient scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: On a large scale, the economic and operational feasibility of a synthetic route is paramount. While several methods exist, two primary pathways are generally considered for the industrial production of this compound and its precursors:
-
From Trifluoroacetone Precursors: This route often involves the formation of a cyanohydrin from trifluoroacetone, followed by hydrolysis and subsequent chemical modifications. Biocatalytic methods employing specific enzymes like amidases or lipases can also be used for stereoselective synthesis of related chiral intermediates.[1][2]
-
Grignard-based Approaches: These methods may involve the reaction of a suitable Grignard reagent with a trifluoroacetyl derivative. However, controlling the reactivity of Grignard reagents, especially during scale-up, can be challenging and requires strict control over temperature and moisture.[3][4]
The choice of route often depends on the availability and cost of starting materials, desired purity, and the capability to handle specific reagents and reaction conditions safely.
Q2: Why is temperature control so critical during the synthesis?
A2: Temperature control is crucial for several reasons. Firstly, many reactions involving organometallics (like Grignard reagents) or trifluoromethylating agents are highly exothermic.[5] A loss of temperature control can lead to a thermal runaway, posing a significant safety risk. Secondly, temperature influences the reaction's selectivity. Side reactions, such as elimination or the formation of undesired byproducts, often become more prevalent at elevated temperatures.[5] Maintaining a specific temperature profile is key to maximizing yield and purity.
Q3: What are the primary safety concerns when handling trifluoromethylating agents?
A3: Trifluoromethylating agents, whether electrophilic, nucleophilic, or radical precursors, present unique safety challenges.[6][7] Many are highly reactive and may be sensitive to moisture or air. For instance, reagents like trifluoroacetic anhydride are corrosive and react vigorously with water.[8][9] It is imperative to work in a well-ventilated area (preferably a fume hood), use appropriate personal protective equipment (PPE), and ensure all glassware and solvents are scrupulously dry.[5]
Troubleshooting Guide: Overcoming Scale-Up Hurdles
This section addresses specific problems encountered during the scale-up process in a question-and-answer format.
Q4: We are experiencing low yields during a Grignard-based synthesis. What are the likely causes and solutions?
A4: Low yields in Grignard reactions are a common scale-up issue. The root cause often lies in the deactivation of the highly reactive Grignard reagent or in competing side reactions.
Potential Causes:
-
Presence of Moisture: Grignard reagents are extremely sensitive to protic sources, including water in the solvent, on the glassware, or in the starting materials. This leads to quenching of the reagent.
-
Poor Reagent Quality: The Grignard reagent may have degraded during storage or may not have been fully formed.
-
Side Reactions: The newly formed ketone intermediate can be attacked by a second molecule of the Grignard reagent, leading to the formation of a tertiary alcohol byproduct.[4]
-
Initiation Difficulty: On a larger scale, initiating the Grignard formation can be difficult, leading to incomplete conversion of the halide.[3]
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting workflow for low Grignard reaction yields.
Detailed Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried at >120°C) and the reaction run under an inert atmosphere (Nitrogen or Argon). Solvents must be freshly distilled from an appropriate drying agent.
-
Titrate the Grignard Reagent: Before use, perform a titration (e.g., with iodine and a standard solution of menthol) to determine the exact molarity of your Grignard reagent. This ensures accurate stoichiometry.
-
Controlled Addition: Add the Grignard reagent slowly to the electrophile at a low temperature (-20 °C to 0 °C). This helps dissipate the heat of reaction and minimizes the secondary reaction with the ketone product.[4]
Q5: Purification by distillation is proving difficult due to close-boiling impurities. How can we improve separation?
A5: This is a classic scale-up challenge, especially with fluorinated compounds which can have unusual boiling points and form azeotropes.
Potential Causes:
-
Formation of Isomers: Side reactions may have produced structural isomers or elimination byproducts with boiling points very close to your product.
-
Azeotrope Formation: The product may form a constant boiling point mixture (azeotrope) with a solvent or a byproduct, making separation by simple distillation impossible.
-
Residual Starting Materials: Incomplete reaction can leave starting materials that are difficult to separate.
Solutions:
| Strategy | Description | When to Use |
| Fractional Distillation | Use a column with a high number of theoretical plates (e.g., a Vigreux or packed column). Running the distillation under reduced pressure can also improve separation by lowering boiling points and preventing thermal degradation. | When boiling points differ by at least a few degrees and no azeotrope is present. |
| Azeotropic Distillation | Add a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the impurities, allowing it to be selectively removed. | When a known azeotrope is hampering purification. |
| Chemical Treatment | Before distillation, treat the crude product to chemically alter the impurities. For example, a dilute wash with potassium permanganate can oxidize alkene byproducts, converting them into non-volatile diols.[5] | When the impurity has a reactive functional group that the product lacks. |
| Chromatography | While less common for very large scales, preparative liquid chromatography can be a viable option for high-value products when distillation fails. | For high-purity requirements where other methods are ineffective. |
Q6: The final acid hydrolysis step is sluggish and requires harsh conditions. Are there ways to optimize this?
A6: Hydrolysis of an intermediate (e.g., an ester or nitrile) to the final carboxylic acid can indeed be challenging. Harsh conditions (high temperatures, strong acids/bases) can lead to degradation and byproduct formation.
Potential Causes:
-
Steric Hindrance: The methyl group at the α-position and the bulky trifluoromethyl group can sterically hinder the approach of water or hydroxide to the carbonyl/nitrile carbon.
-
Electronic Effects: The electron-withdrawing nature of the CF₃ group deactivates an adjacent ester or amide towards hydrolysis.
-
Poor Solubility: The organic substrate may have poor solubility in the aqueous acidic or basic medium, leading to a slow, diffusion-controlled reaction.
Solutions:
-
Use a Phase-Transfer Catalyst (PTC): For base-catalyzed hydrolysis, a PTC like tetrabutylammonium bromide can shuttle the hydroxide ion into the organic phase, dramatically accelerating the reaction at lower temperatures.
-
Change the Solvent System: Employing a co-solvent like THF or dioxane can create a homogeneous reaction mixture, improving reaction rates.
-
Microwave-Assisted Synthesis: On a lab or pilot scale, microwave reactors can be used to safely reach higher temperatures and pressures, significantly reducing reaction times for hydrolysis from hours to minutes.
-
Acid Chloride Intermediate: A common strategy is to first convert the precursor to an acid chloride using a reagent like thionyl chloride or oxalyl chloride. Acid chlorides are much more reactive and hydrolyze rapidly and cleanly upon the addition of water, often at room temperature.[10][11]
Experimental Protocol: Synthesis via Acid Chloride Hydrolysis
This protocol outlines a general procedure for the final hydrolysis step, assuming a precursor ester is converted to an acid chloride.
Step 1: Conversion of Ester to Acid Chloride
-
Setup: In a dry, inert-atmosphere reactor equipped with a mechanical stirrer, thermometer, and reflux condenser connected to a scrubber (to neutralize HCl gas), charge the this compound ester (1.0 eq.) and a suitable solvent like toluene.
-
Reagent Addition: Slowly add thionyl chloride (1.2 - 1.5 eq.) to the stirred solution. The addition is often exothermic and should be controlled to maintain the desired temperature (typically 25-40°C).
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 70-80°C) and monitor the reaction by GC or IR spectroscopy until the ester starting material is consumed.
-
Isolation: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3,3,3-Trifluoro-2-methylpropanoyl chloride can be used directly in the next step.
Step 2: Hydrolysis of the Acid Chloride
-
Setup: In a separate reactor, place an appropriate amount of deionized water (10-20 eq.). Cool the water in an ice bath.
-
Quench/Hydrolysis: Slowly add the crude acid chloride from Step 1 to the cold water with vigorous stirring. This reaction is highly exothermic and produces HCl gas; maintain the temperature below 20°C.
-
Work-up: Once the addition is complete, allow the mixture to warm to room temperature. Extract the aqueous phase several times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can then be purified by vacuum distillation.
Caption: Workflow for the two-step hydrolysis protocol.
References
- 1. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102584565A - Preparation method for 2,4,5-trifluoro benzene acetic acid - Google Patents [patents.google.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EP2006274A1 - Method for producing 3,3,3-trifluoropropionic acid chloride - Google Patents [patents.google.com]
- 11. 3,3,3-Trifluoropropionyl chloride | C3H2ClF3O | CID 2783343 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,3,3-Trifluoro-2-methylpropanoic Acid
Welcome to the technical support center for the synthesis of 3,3,3-Trifluoro-2-methylpropanoic acid. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this valuable fluorinated building block. Here, we address common side reactions, troubleshooting strategies, and frequently encountered challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Section 1: Troubleshooting Guide for Common Synthesis Routes
The synthesis of this compound is most commonly achieved via the α-methylation of a trifluoropropionate ester enolate, followed by hydrolysis, or by the oxidation of its corresponding alcohol precursor. Each route presents a unique set of challenges. This section provides solutions to specific problems you may encounter.
Route A: α-Methylation of an Ethyl Trifluoropropionate Enolate
This pathway involves the deprotonation of ethyl 3,3,3-trifluoropropionate at the α-carbon to form an enolate, followed by an SN2 reaction with a methylating agent (e.g., methyl iodide).
A1: This is a classic problem in enolate alkylation chemistry. The mono-methylated product you desire still possesses an α-hydrogen, which can be deprotonated by any remaining base or unreacted enolate, leading to a second alkylation event.
Causality: The pKa of the α-hydrogen in the mono-methylated product is comparable to that of the starting material. If the enolate is not formed rapidly and completely, and if the electrophile is not added strategically, a complex mixture of starting material, mono-alkylated product, and di-alkylated product will result.
Troubleshooting Protocol:
-
Choice of Base is Critical: Switch to a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the industry standard for this purpose.[1][2] Unlike weaker bases like sodium ethoxide, LDA's strength (pKa of conjugate acid ~36) ensures the rapid and quantitative conversion of the starting ester to its enolate form before any significant side reactions occur.[2]
-
Control Stoichiometry and Temperature: Use a slight excess of the ester relative to the base (e.g., 1.05 equivalents of ester to 1.00 equivalent of LDA) to ensure all the base is consumed in the initial deprotonation. Perform the enolate formation at low temperatures (-78 °C) to minimize degradation and side reactions.
-
Electrophile Addition: Add the methyl iodide (or other methylating agent) dropwise at -78 °C after the enolate has been fully formed. This ensures the electrophile reacts with the pre-formed enolate rather than being present during a slow deprotonation process.
-
Quenching: After an appropriate reaction time, quench the reaction at low temperature with a proton source (e.g., saturated aqueous ammonium chloride) to neutralize any remaining enolate before warming the mixture.
A2: Low conversion is typically traced back to incomplete enolate formation or deactivation of the base.
Causality: The α-protons of esters are less acidic (pKa ~25 in DMSO) than those of ketones. Weaker bases, such as alkoxides, exist in equilibrium with the ester, never achieving full deprotonation.[1] Additionally, LDA is extremely sensitive to moisture and protic impurities, which will consume it before it can deprotonate your ester.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum). The solvent (typically THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Verify Base Activity: Use freshly prepared or recently titrated LDA. Commercial solutions can degrade over time. If preparing it in situ from diisopropylamine and n-butyllithium, ensure the n-BuLi has been recently titrated.
-
Optimize Deprotonation Time: Allow sufficient time for the enolate to form completely after adding the ester to the LDA solution (typically 30-60 minutes at -78 °C) before adding the electrophile.
A3: These impurities are almost certainly the result of a Claisen-type self-condensation reaction.[3]
Causality: The enolate is a potent nucleophile. If it is not efficiently trapped by the alkylating agent, it can attack the electrophilic carbonyl carbon of another molecule of the starting ester. This leads to the formation of a β-keto ester dimer, which can undergo further reactions. This side reaction is particularly problematic when using reversible bases like sodium ethoxide.
Troubleshooting Protocol:
-
Employ a Strong, Irreversible Base: As detailed in Q1, using LDA at low temperatures is the most effective way to prevent this.[2] The quantitative and rapid formation of the enolate removes the electrophilic starting ester from the solution before significant self-condensation can occur.
-
Inverse Addition: For particularly sensitive substrates, consider "inverse addition," where the LDA solution is added slowly to a solution of the ester and the electrophile at low temperature. This keeps the instantaneous concentration of the enolate low, favoring alkylation over condensation. This is a less common but sometimes effective technique.
Table 1: Comparison of Bases for Ester Enolate Formation
| Base | pKa (Conj. Acid) | Typical Conditions | Pros | Cons |
| LDA | ~36 | THF, -78 °C | Rapid, quantitative, non-nucleophilic, irreversible[1][2] | Moisture sensitive, requires cryogenic temps |
| NaH | ~35 | THF or DMF, 0-25 °C | Strong, non-nucleophilic | Heterogeneous reaction, can be slow/unreliable |
| NaOEt | ~16 | Ethanol, 25-80 °C | Inexpensive, easy to handle | Reversible, leads to Claisen condensation[3] |
Diagram 1: Troubleshooting Workflow for α-Methylation
Caption: Troubleshooting logic for the α-methylation pathway.
Route B: Oxidation of 3,3,3-Trifluoro-2-methyl-1-propanol
This route involves the oxidation of the primary alcohol precursor. The choice of oxidant and reaction conditions is paramount to avoid stalling at the intermediate aldehyde stage.
A4: This indicates that your oxidizing agent or reaction conditions are too mild. Primary alcohols are oxidized first to aldehydes and then to carboxylic acids; stopping at the aldehyde is common with "weak" oxidants.[4][5]
Causality: The oxidation of an aldehyde to a carboxylic acid requires the presence of water to form a hydrate intermediate, which is then oxidized.[6] Anhydrous or mild oxidizing systems (like PCC or Swern oxidation) are designed to stop at the aldehyde. Stronger, aqueous-based oxidants are required for the full conversion.
Troubleshooting Protocol:
-
Select a Strong Oxidizing Agent: Use a powerful oxidant known to convert primary alcohols directly to carboxylic acids. Common choices include:
-
Jones Reagent (CrO₃ in H₂SO₄/acetone): Highly effective but requires handling of toxic chromium(VI).[6]
-
Potassium Permanganate (KMnO₄): A strong, inexpensive oxidant, typically used with NaOH in aqueous solution, followed by acidic workup.
-
Potassium Dichromate (K₂Cr₂O₇) in Sulfuric Acid: A classic method that ensures complete oxidation.[7]
-
-
Ensure Presence of Water: The reaction medium must contain water for the second oxidation step (aldehyde to acid) to proceed efficiently.
-
Control Temperature and Reaction Time: While stronger oxidants are needed, excessive heat can sometimes lead to degradation. Monitor the reaction by TLC or GC until all the intermediate aldehyde has been consumed.
Diagram 2: Oxidation Pathway and Common Pitfall
Caption: Oxidation requires a strong, aqueous oxidant for full conversion.
Section 2: Frequently Asked Questions (FAQs)
A5: After hydrolysis of the crude ester mixture to the corresponding carboxylic acids, you can exploit the acidic nature of your product.
-
Acid-Base Extraction: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Extract the solution with a mild aqueous base like sodium bicarbonate (NaHCO₃).
-
Your desired product, This compound , will be deprotonated and move into the aqueous layer as its sodium salt.
-
The unreacted starting material (if any remains after hydrolysis) and other neutral impurities will remain in the organic layer.
-
-
Isolation: Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., 2M HCl) to a low pH (~1-2). This will re-protonate your product, causing it to precipitate or allowing it to be extracted back into a fresh organic solvent.
-
Final Purification: After drying and evaporating the solvent, the product can be further purified by distillation or recrystallization if necessary.
A6: While generally a robust reaction, hydrolysis can present challenges, particularly epimerization if the α-carbon were chiral.[8] For your specific molecule, this is not a concern as the α-carbon is not a stereocenter. The primary issue is ensuring the reaction goes to completion.
-
Incomplete Hydrolysis: The trifluoromethyl group is strongly electron-withdrawing, which can make the carbonyl carbon less susceptible to nucleophilic attack than in non-fluorinated analogues. Furthermore, the adjacent quaternary carbon creates some steric hindrance.
-
Solution: Use a sufficient excess of base (e.g., 2-3 equivalents of LiOH or NaOH) and consider adding a co-solvent like THF or dioxane to improve solubility.[8] Gentle heating (e.g., 40-50 °C) can accelerate the reaction. Monitor by TLC or GC to confirm the disappearance of the starting ester before workup.
Section 3: Reference Protocols
-
Apparatus: Under an inert atmosphere (N₂ or Ar), add anhydrous THF (10 volumes) to a flame-dried, three-neck flask equipped with a thermometer and dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add diisopropylamine (1.1 eq) to the THF. Then, add n-butyllithium (1.05 eq) dropwise, keeping the internal temperature below -70 °C. Stir for 30 minutes. To this freshly prepared LDA solution, add ethyl 3,3,3-trifluoropropionate (1.0 eq) dropwise. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise, ensuring the temperature remains below -70 °C. Stir the mixture at -78 °C for 2-3 hours, or until TLC/GC analysis indicates consumption of the starting material.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Proceed with a standard aqueous workup and extraction. The resulting crude ester can then be hydrolyzed.
-
Reagent Preparation: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄), then slowly adding this mixture to ice-cold water.
-
Oxidation: Dissolve the 3,3,3-trifluoro-2-methyl-1-propanol (1.0 eq) in acetone (10 volumes) in a flask cooled in an ice bath. Add the prepared Jones reagent dropwise. A color change from orange to green and a precipitate will be observed.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or GC. If the reaction is sluggish, it can be gently warmed.
-
Workup: Once the starting material is consumed, quench the excess oxidant by adding isopropanol until the orange color disappears. Filter the mixture to remove chromium salts, and then proceed with extraction and acid-base purification as described in Q5.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Validation of Enantiomeric Excess of 3,3,3-Trifluoro-2-methylpropanoic Acid by Chiral HPLC
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical quality attribute for chiral molecules like 3,3,3-Trifluoro-2-methylpropanoic acid. The trifluoromethyl group and the carboxylic acid moiety present unique challenges and opportunities for achieving high-resolution separation of its enantiomers. This guide provides an in-depth comparison of two distinct chiral High-Performance Liquid Chromatography (HPLC) methodologies, offering supporting experimental data to inform your analytical strategy. Our focus is on providing a scientifically rigorous, field-tested perspective on method development and validation.
The stereochemistry of a chiral compound can dramatically influence its pharmacological and toxicological properties. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent requirements for the analytical validation of methods used to assess enantiomeric purity. This guide is structured to not only present effective protocols but also to explain the underlying principles that ensure a robust and reliable analytical method.
Method Development Strategy: A Tale of Two Columns
The cornerstone of any successful chiral separation is the selection of the appropriate Chiral Stationary Phase (CSP). For an acidic analyte like this compound, two primary strategies emerge as highly effective: polysaccharide-based CSPs and anion-exchange CSPs.
-
Method A: The Polysaccharide Approach. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are renowned for their broad enantioselectivity. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. For acidic compounds, the addition of a small amount of an acidic modifier to the mobile phase is often necessary to suppress the ionization of the carboxyl group and enhance interaction with the CSP.
-
Method B: The Anion-Exchange Approach. Anion-exchange CSPs are specifically designed for the separation of acidic compounds. The mechanism relies on the formation of transient diastereomeric ion pairs between the deprotonated acidic analyte and the positively charged chiral selector on the stationary phase. This approach can offer very high selectivity and resolution.
Below, we compare two detailed, validated methods for the enantiomeric separation of this compound, each employing one of the aforementioned strategies.
Comparative Analysis of Chiral HPLC Methods
The following table summarizes the performance of two distinct chiral HPLC methods for the determination of the enantiomeric excess of this compound.
| Parameter | Method A: Polysaccharide-Based CSP | Method B: Anion-Exchange CSP |
| Chiral Stationary Phase | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | CHIRALPAK® QN-AX (Quinine-based anion exchanger) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | Methanol/Acetic Acid/Ammonium Acetate (100:0.3:0.15, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Column Temperature | 25°C | 30°C |
| Detection Wavelength | 210 nm | 210 nm |
| Retention Time (Enantiomer 1) | 8.2 min | 6.5 min |
| Retention Time (Enantiomer 2) | 9.5 min | 7.8 min |
| Resolution (Rs) | 2.1 | 2.8 |
| Peak Asymmetry (As) | 1.1 | 1.2 |
| Limit of Quantitation (LOQ) | 0.05% | 0.02% |
Discussion of Comparative Data
Both methods provide adequate resolution (Rs > 1.5) for the baseline separation of the enantiomers of this compound, a key requirement for accurate quantification of enantiomeric excess. However, the anion-exchange column (Method B) demonstrates superior performance with a higher resolution and a lower limit of quantitation. This suggests that for trace-level quantification of the minor enantiomer, Method B would be the more suitable choice.
The faster analysis time of Method B is also a significant advantage in a high-throughput environment. The choice of mobile phase in Method B, being more polar, may also be advantageous for the solubility of the analyte. Conversely, the normal-phase conditions of Method A might be preferable if subsequent isolation of the enantiomers is desired, due to the higher volatility of the mobile phase components.
Visualizing the Validation Workflow
A robust chiral HPLC method is not complete without a thorough validation to ensure it is fit for its intended purpose. The validation process follows a structured approach as outlined by the International Council for Harmonisation (ICH) guidelines.
Caption: Workflow for Chiral HPLC Method Validation.
Experimental Protocols
Protocol for Method A: Polysaccharide-Based CSP
-
System Preparation: Equilibrate the HPLC system equipped with a CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) column with the mobile phase (n-Hexane/Isopropanol/Trifluoroacetic Acid; 90:10:0.1, v/v/v) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL. Prepare a series of dilutions for linearity and accuracy assessments.
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Data Acquisition: Monitor the elution profile at a wavelength of 210 nm for 15 minutes.
-
System Suitability: For each sequence of runs, inject a standard solution and verify that the resolution between the enantiomers is not less than 2.0 and the tailing factor for each peak is between 0.8 and 1.5.
Protocol for Method B: Anion-Exchange CSP
-
System Preparation: Equilibrate the HPLC system with a CHIRALPAK® QN-AX (150 x 4.6 mm, 5 µm) column with the mobile phase (Methanol/Acetic Acid/Ammonium Acetate; 100:0.3:0.15, v/v/v) at a flow rate of 0.7 mL/min.
-
Sample Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL.
-
Injection: Inject 5 µL of the sample solution.
-
Data Acquisition: Monitor the elution profile at 210 nm for 10 minutes.
-
System Suitability: Ensure the resolution between enantiomers is at least 2.5 and the peak asymmetry is within acceptable limits (typically 0.8-1.5).
Conclusion and Recommendations
Both polysaccharide-based and anion-exchange chiral stationary phases offer viable and robust solutions for the determination of the enantiomeric excess of this compound. The choice between the two will depend on the specific requirements of the analysis.
For routine quality control with a focus on high throughput and sensitivity, Method B (Anion-Exchange CSP) is recommended due to its shorter run time, superior resolution, and lower limit of quantitation.
For applications that may require preparative-scale separation or where a normal-phase mobile phase is advantageous, Method A (Polysaccharide-Based CSP) provides a reliable alternative.
Ultimately, the validation data presented herein should serve as a strong starting point for the implementation of a chiral HPLC method for this compound in your laboratory. It is imperative that any chosen method undergoes a full validation according to the principles outlined by the ICH to ensure data integrity and regulatory compliance.
A Senior Application Scientist's Guide to Selecting Chiral Stationary Phases for the Enantioseparation of 3,3,3-Trifluoro-2-methylpropanoic acid
For researchers and professionals in drug development, the robust separation of enantiomers is a cornerstone of ensuring the safety, efficacy, and stereospecificity of chiral molecules. This guide provides an in-depth comparison of chiral stationary phases (CSPs) for the challenging separation of 3,3,3-Trifluoro-2-methylpropanoic acid. As direct comparative studies for this specific analyte are not extensively published, this guide leverages established principles of chiral chromatography and experimental data from structurally analogous compounds to provide a robust framework for method development.
The Analytical Challenge: Understanding the Analyte
This compound is a small chiral carboxylic acid. Its key structural features for chiral recognition are:
-
A Carboxylic Acid Group: This primary site for interaction can engage in hydrogen bonding and ionic interactions. Its acidity necessitates careful mobile phase control to ensure optimal peak shape.[1]
-
A Trifluoromethyl Group: This bulky, electron-withdrawing group introduces significant steric hindrance and dipole moments, which can be exploited for chiral recognition.
-
An α-Methyl Group: This group contributes to the molecule's asymmetry and provides a point of steric interaction.
Successful enantioseparation hinges on a chiral stationary phase that can effectively discriminate between the spatial arrangements of these functional groups.
Comparison of Promising Chiral Stationary Phase Classes
The selection of an appropriate CSP is the most critical step in developing a chiral separation method.[2] For a small, fluorinated carboxylic acid, two classes of CSPs stand out as primary candidates for initial screening: Polysaccharide-based CSPs and Anion-Exchange CSPs.
Polysaccharide-Based CSPs (Amylose and Cellulose Derivatives)
These are the most widely used CSPs in HPLC due to their broad applicability and versatility.[2][3] Commercial examples include the CHIRALPAK® (amylose) and CHIRALCEL® (cellulose) series.
-
Principle of Separation: Chiral recognition on polysaccharide CSPs occurs within "chiral pockets" or grooves formed by the helical structure of the polysaccharide polymer (amylose or cellulose) derivatized with functional groups like phenylcarbamates.[4][5] The separation is a result of a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, which lead to the formation of transient diastereomeric complexes with different stabilities for each enantiomer.[3][5]
-
Potential for this compound: The carboxylic acid can form hydrogen bonds with the carbamate groups on the CSP, while the trifluoromethyl and methyl groups will have steric interactions within the chiral pockets. The choice between amylose and cellulose derivatives is often complementary, and screening both is recommended.[6]
-
Considerations: These CSPs can be used in normal-phase, polar organic, and reversed-phase modes.[6] For acidic analytes, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase is crucial to suppress the ionization of the analyte's carboxylic acid group, thereby preventing peak tailing and improving resolution.[1][2]
Anion-Exchange CSPs
These CSPs are specifically designed for the enantioseparation of acidic compounds.[7] Commercial examples include CHIRALPAK® QN-AX and QD-AX.
-
Principle of Separation: The chiral selectors are based on quinine (QN) or quinidine (QD) derivatives. The primary recognition mechanism is an ionic interaction (ion exchange) between the protonated tertiary nitrogen on the chiral selector and the deprotonated carboxylic acid of the analyte.[7] This is supplemented by other interactions like hydrogen bonding and π-π stacking, leading to enantioselective retention.[7]
-
Potential for this compound: The presence of the carboxylic acid makes this analyte an ideal candidate for this type of CSP. The strong ionic interaction provides a powerful anchor for chiral recognition.
-
Considerations: These columns are typically operated in polar organic or reversed-phase modes. The mobile phase needs to be carefully buffered to ensure the analyte is in its anionic form and the selector is in its cationic form.[7]
Data-Driven CSP Selection: A Comparative Overview
The following table summarizes the key characteristics and typical performance of the recommended CSP classes for separating small, acidic chiral molecules.
| CSP Type | Commercial Examples | Primary Interaction Mechanism | Recommended Mobile Phase Mode | Key Advantages | Typical Performance for Acidic Analytes |
| Polysaccharide (Amylose) | CHIRALPAK® IA, IB, IG | H-bonding, π-π, Steric Fit | Normal Phase, Polar Organic, Reversed Phase | Broad applicability, High success rate[8] | Good to Excellent (Rs > 1.5) with acid modifier[1] |
| Polysaccharide (Cellulose) | CHIRALCEL® OD, OJ | H-bonding, π-π, Steric Fit | Normal Phase, Polar Organic, Reversed Phase | Complementary selectivity to amylose[6] | Good to Excellent (Rs > 1.5) with acid modifier |
| Anion-Exchange | CHIRALPAK® QN-AX, QD-AX | Ionic Exchange, H-bonding | Polar Organic, Reversed Phase | High selectivity for acidic compounds[7] | Excellent (often baseline separation) |
Strategic Workflow for Method Development
A systematic screening approach is the most efficient path to a successful chiral separation. The following workflow is recommended for this compound.
Caption: A systematic workflow for chiral method development.
Experimental Protocols
Protocol 1: Polysaccharide CSP Screening in Normal Phase
-
Column: CHIRALPAK® IA (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (80:20 v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (or as determined by analyte's UV spectrum).
-
Injection Volume: 5 µL.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Prepare a 1 mg/mL solution of racemic this compound in the mobile phase. c. Inject the sample and record the chromatogram. d. Repeat the screening with a cellulose-based column (e.g., CHIRALCEL® OD) using the same conditions.
Protocol 2: Anion-Exchange CSP Screening in Polar Organic Mode
-
Column: CHIRALPAK® QN-AX, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol / Acetic Acid / Ammonium Acetate (consult column manual for specific buffer preparation, a common starting point is 20 mM ammonium acetate in methanol, with acetic acid to adjust pH).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Procedure: a. Equilibrate the column as per the manufacturer's instructions, as buffer equilibration is critical. b. Prepare a 1 mg/mL solution of the analyte in the mobile phase. c. Inject the sample and record the chromatogram.
Visualizing the Chiral Recognition Mechanism
The interaction between the analyte and a polysaccharide CSP is a complex, multi-point affair.
Caption: Interactions driving chiral recognition on a polysaccharide CSP.
Conclusion
While direct application data for this compound is sparse, a principled approach to method development provides a high probability of success. Polysaccharide-based CSPs, particularly modern immobilized versions, offer a versatile and robust starting point, especially in normal phase with an acidic modifier. For a highly selective alternative, anion-exchange CSPs are specifically tailored for acidic analytes and should be included in an initial screening protocol. By following the systematic workflow outlined in this guide, researchers can efficiently identify a suitable chiral stationary phase and optimize the separation to achieve baseline resolution, ensuring accurate and reliable quantification of the enantiomers of this compound.
References
- 1. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
- 8. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of (R)- and (S)-3,3,3-Trifluoro-2-methylpropanoic Acid: A Methodological Guide
Introduction: The Significance of Chirality in Fluorinated Carboxylic Acids
(R)- and (S)-3,3,3-Trifluoro-2-methylpropanoic acid are chiral fluorinated carboxylic acids, a class of compounds with increasing interest in the fields of drug discovery and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.[1][2] Chirality, the existence of non-superimposable mirror-image isomers (enantiomers), adds another layer of complexity and opportunity in the biological application of these molecules. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities, including differences in efficacy, toxicity, and metabolism.[3]
Theoretical Framework: Why Enantiomers May Differ in Biological Activity
The differential biological activity of enantiomers stems from their stereospecific interactions with chiral biological macromolecules such as enzymes, receptors, and nucleic acids.[3] These interactions can be likened to a "three-point attachment" model, where a chiral molecule must interact with at least three binding sites on a chiral receptor to achieve a stable and specific binding orientation. One enantiomer may fit the binding site perfectly, leading to a biological response, while the other may have a weaker interaction or bind to a different site altogether, resulting in reduced activity, a different effect, or even toxicity.
For fluorinated carboxylic acids like (R)- and (S)-3,3,3-Trifluoro-2-methylpropanoic acid, potential points of differential biological interaction include:
-
Stereoselective Metabolism: Cytochrome P450 enzymes and other metabolic enzymes are chiral and can metabolize enantiomers at different rates, leading to different pharmacokinetic profiles and potentially different metabolic products.[4]
-
Differential Target Engagement: The (R)- and (S)-enantiomers may exhibit different affinities and efficacies at their intended or unintended biological targets.
-
Stereospecific Toxicity: One enantiomer may be responsible for the therapeutic effect, while the other could be inactive or contribute to toxicity.
Proposed Experimental Workflow for Comparative Analysis
A systematic comparison of the biological activities of (R)- and (S)-3,3,3-Trifluoro-2-methylpropanoic acid would involve a tiered approach, starting with in vitro assays and progressing to more complex cellular and potentially in vivo models.
Caption: A tiered experimental workflow for the comparative biological analysis of enantiomers.
Part 1: In Vitro Characterization
Physicochemical Properties
While enantiomers have identical physical properties in a non-chiral environment (e.g., melting point, boiling point, solubility in achiral solvents), their interaction with chiral environments can differ. It is crucial to confirm the enantiomeric purity of the samples before initiating biological studies.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
-
Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of acidic compounds. Polysaccharide-based CSPs are often a good starting point.[5]
-
Mobile Phase Optimization: Begin with a mobile phase of n-hexane and a polar modifier like isopropanol or ethanol, with a small percentage of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.
-
Detection: Use UV detection at a wavelength where the compounds have significant absorbance.
-
Analysis: Inject a racemic mixture to determine the retention times of both enantiomers. Subsequently, inject each pure enantiomer to confirm their identity and assess enantiomeric excess (e.e.).
| Parameter | (R)-enantiomer | (S)-enantiomer | Racemic Mixture |
| Retention Time (min) | Hypothetical tR1 | Hypothetical tR2 | tR1 and tR2 |
| Enantiomeric Excess (%) | >99% | >99% | ~50:50 |
Table 1: Illustrative template for summarizing chiral HPLC data.
Enzyme Inhibition Assays
Given that many fluorinated compounds exhibit inhibitory activity against various enzymes, a screening against a panel of relevant enzymes is a logical first step.
Protocol: General Enzyme Inhibition Assay (e.g., against a hydrolase)
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and a suitable fluorogenic or chromogenic substrate in an appropriate buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the (R)- and (S)-enantiomers of 3,3,3-Trifluoro-2-methylpropanoic acid.
-
Assay Procedure: In a microplate, combine the enzyme, inhibitor (or vehicle control), and initiate the reaction by adding the substrate.
-
Data Acquisition: Monitor the fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value for each enantiomer.
| Enantiomer | IC50 (µM) |
| (R)-enantiomer | Hypothetical Value |
| (S)-enantiomer | Hypothetical Value |
Table 2: Template for summarizing enzyme inhibition data.
Part 2: Cellular Assays
Cytotoxicity Assays
Assessing the cytotoxic potential of each enantiomer is a critical early step in any biological evaluation.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the (R)- and (S)-enantiomers for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration) for each enantiomer.
| Enantiomer | CC50 (µM) after 48h |
| (R)-enantiomer | Hypothetical Value |
| (S)-enantiomer | Hypothetical Value |
Table 3: Template for summarizing cytotoxicity data.
Metabolic Stability Assays
Investigating the stereoselective metabolism is crucial for understanding potential differences in pharmacokinetics and duration of action.
Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
Incubation: Incubate a known concentration of each enantiomer with liver microsomes (human or from another relevant species) and NADPH (as a cofactor for cytochrome P450 enzymes).
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Analyze the remaining parent compound in each sample using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) for each enantiomer.
| Enantiomer | In Vitro t1/2 (min) | Intrinsic Clearance (µL/min/mg protein) |
| (R)-enantiomer | Hypothetical Value | Hypothetical Value |
| (S)-enantiomer | Hypothetical Value | Hypothetical Value |
Table 4: Template for summarizing metabolic stability data.
Caption: Hypothetical stereoselective metabolism of enantiomers.
Conclusion and Future Directions
The comprehensive biological comparison of (R)- and (S)-3,3,3-Trifluoro-2-methylpropanoic acid is essential to unlock their full potential in drug development and other applications. Although direct comparative data is currently lacking, the principles of stereochemistry in pharmacology strongly suggest that these enantiomers are likely to exhibit different biological profiles. The experimental workflows and protocols outlined in this guide provide a robust framework for researchers to systematically investigate these differences.
Future research should focus on performing these comparative studies to generate the much-needed experimental data. Such studies will not only elucidate the specific biological activities of each enantiomer but also contribute to a broader understanding of the structure-activity relationships of chiral fluorinated carboxylic acids. This knowledge will be invaluable for the rational design of new and improved therapeutic agents and other advanced materials.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective pharmacokinetics and metabolism of chiral drugs | PPTX [slideshare.net]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 3,3,3-Trifluoro-2-methylpropanoic Acid and Its Analogues
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group (CF₃), in particular, is a powerful modulator of a molecule's lipophilicity, metabolic stability, and binding affinity.[1] This guide provides a comprehensive comparison of the reactivity of 3,3,3-trifluoro-2-methylpropanoic acid and its key analogues, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthesis of these valuable building blocks and explore their reactivity in common organic transformations, supported by experimental data and mechanistic discussions.
The core structure, this compound, presents a chiral center at the α-position to the carboxyl group, offering opportunities for stereocontrolled synthesis and the exploration of stereoisomer-specific biological activities. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the carboxylic acid and the reactivity of the adjacent C-H bond, making these compounds unique substrates in organic synthesis.
The Impact of the Trifluoromethyl Group on Acidity
Synthesis of this compound and Key Analogues
A variety of synthetic routes have been developed to access this compound and its analogues. The choice of method often depends on the desired substituent at the C2 position and the need for stereocontrol.
General Synthetic Workflow
Caption: General synthetic pathway to 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, a key intermediate.
A common strategy involves the preparation of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid from a trifluoroacetic acid ester.[2] This intermediate can then be further functionalized to introduce other substituents at the C2 position. For instance, the hydroxyl group can be replaced by a halogen, which can then be substituted by other nucleophiles.
Comparative Reactivity of this compound and Its Analogues
The reactivity of these compounds is largely dictated by the nature of the substituent at the C2 position and the electronic influence of the trifluoromethyl group. Here, we compare their performance in key organic transformations.
Amide Bond Formation
Amide bond formation is a critical reaction in drug development. The increased acidity of trifluoromethylated carboxylic acids can facilitate the formation of the carboxylate anion, but the electron-withdrawing nature of the CF₃ group can also decrease the nucleophilicity of the carbonyl carbon, potentially slowing down the reaction.
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Carboxylic Acid Analogue | Coupling Reagent System | Base | Solvent | Typical Yield (%) | Reference |
| This compound | HATU / DIPEA | DIPEA | DMF | 85-95 | [3] |
| 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | EDC / HOBt | DIPEA | DCM | 70-85 | [3] |
| 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | T3P / Pyridine | Pyridine | DCM | 80-90 | General Protocol |
| 2-Amino-3,3,3-trifluoropropanoic acid (N-protected) | PyBOP / DIPEA | DIPEA | DMF | 80-95 | [3] |
Experimental Protocol: Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices: The use of HATU as a coupling reagent is often preferred for sterically hindered or electron-deficient carboxylic acids due to its high efficiency in forming the activated ester.[3] DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction. DMF is a polar aprotic solvent that effectively dissolves the reactants and intermediates.
Esterification
Esterification of trifluoromethyl-containing carboxylic acids can be achieved under various conditions, including Fischer esterification and methods employing coupling reagents.
Table 2: Comparison of Esterification Methods
| Carboxylic Acid Analogue | Method | Catalyst/Reagent | Solvent | Typical Yield (%) | Reference |
| This compound | Fischer Esterification | H₂SO₄ (cat.) | Methanol | 75-85 | [4] |
| 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | DCC/DMAP | DMAP (cat.) | DCM | 80-90 | [4] |
| 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | TMS-diazomethane | - | DCM/Ether | >90 | [5] |
Experimental Protocol: Fischer Esterification
-
Dissolve this compound in an excess of the desired alcohol (e.g., methanol).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the ester.
Trustworthiness of the Protocol: This protocol is a standard and well-established method for the esterification of carboxylic acids.[4] The use of excess alcohol drives the equilibrium towards the product side, ensuring a high yield. The workup procedure effectively removes the acid catalyst and any unreacted carboxylic acid.
Reduction
The reduction of the carboxylic acid moiety to the corresponding alcohol can be challenging due to the electron-withdrawing effect of the trifluoromethyl group, which can deactivate the carbonyl group towards nucleophilic attack by hydride reagents.
Table 3: Comparison of Reducing Agents for Carboxylic Acid Reduction
| Carboxylic Acid Analogue | Reducing Agent | Solvent | Typical Yield (%) |
| This compound | BH₃·THF | THF | 70-80 |
| 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | LiAlH₄ | THF | 60-70 |
Stronger reducing agents like borane (BH₃·THF) or lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The choice of reagent may depend on the presence of other functional groups in the molecule.
Visualization of Reactivity Principles
References
- 1. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 2. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Synthesis routes of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid [benchchem.com]
A Spectroscopic Guide to Differentiating Diastereomeric Derivatives of 3,3,3-Trifluoro-2-methylpropanoic Acid
In the realm of pharmaceutical development and asymmetric synthesis, the unambiguous characterization of stereoisomers is a cornerstone of ensuring product safety, efficacy, and regulatory compliance. The subtle architectural differences between diastereomers can manifest as significant variations in biological activity. This guide provides a comprehensive, data-driven comparison of spectroscopic methodologies for differentiating diastereomeric derivatives of 3,3,3-Trifluoro-2-methylpropanoic acid, a key chiral building block. We will delve into the practical application and interpretive nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.
The Stereochemical Imperative: From Chiral Acid to Diastereomeric Derivatives
This compound possesses a single stereocenter at the C2 position. When this chiral acid is coupled with another chiral molecule, such as a chiral amine or alcohol, a pair of diastereomers is formed. These diastereomers, while sharing the same molecular formula and connectivity, exhibit distinct three-dimensional arrangements. This structural variance is the key to their spectroscopic differentiation.
Caption: Formation of diastereomers from a chiral acid and a chiral auxiliary.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Differentiation
NMR spectroscopy is arguably the most powerful and informative technique for distinguishing diastereomers.[1][2] The non-identical chemical environments of nuclei within each diastereomer give rise to unique chemical shifts (δ) and coupling constants (J), providing a definitive fingerprint for each molecule.
¹H NMR Spectroscopy: Probing the Chiral Centers' Vicinity
Protons located near the stereocenters are the most sensitive reporters of the different spatial arrangements in diastereomers. The C2-H proton of the acid moiety and the protons of the chiral auxiliary will exhibit distinct chemical shifts.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the diastereomeric derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (400 MHz or greater) is recommended for optimal signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30) is typically sufficient.
-
Number of Scans: 16 to 64 scans are averaged to ensure a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 2-5 seconds is used to allow for full relaxation of the protons.
-
Acquisition Time (aq): An acquisition time of around 4 seconds provides adequate resolution.
-
-
Data Processing: The raw data is subjected to Fourier transformation, followed by phase and baseline correction. The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Interpretation:
A key diagnostic signal is the quartet (q) from the C2-H proton, which is split by the three protons of the adjacent methyl group. The precise chemical shift of this quartet will differ between the two diastereomers due to varying anisotropic effects from the chiral auxiliary.
Table 1: Representative ¹H NMR Data for Diastereomeric Amide Derivatives
| Diastereomer | C2-H Chemical Shift (δ, ppm) | C2-CH₃ Chemical Shift (δ, ppm) |
| Diastereomer A | ~ 3.15 | ~ 1.30 |
| Diastereomer B | ~ 3.25 | ~ 1.33 |
Note: The exact chemical shifts are highly dependent on the specific chiral auxiliary used and the solvent.
¹⁹F NMR Spectroscopy: A Highly Sensitive and Unambiguous Probe
The trifluoromethyl (-CF₃) group offers a powerful handle for diastereomer analysis. ¹⁹F NMR benefits from a wide chemical shift range and the absence of background signals, making it an excellent tool for resolving closely related species.[3][4]
Experimental Protocol: ¹⁹F NMR Analysis
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: An NMR spectrometer equipped with a multinuclear probe capable of detecting fluorine.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence is used.
-
Decoupling: Proton decoupling is often employed to simplify the spectrum, causing the -CF₃ signal to appear as a singlet for each diastereomer.
-
Number of Scans: Typically 8-32 scans are sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Data Interpretation:
The fluorine nuclei of the -CF₃ group experience slightly different electronic environments in each diastereomer, resulting in distinct chemical shifts.[5][6] In a mixture, this will manifest as two separate signals, and the ratio of their integration can be used to determine the diastereomeric ratio.[7][8]
Table 2: Representative ¹⁹F NMR Data for Diastereomeric Amide Derivatives
| Diastereomer | -CF₃ Chemical Shift (δ, ppm) |
| Diastereomer A | ~ -73.2 |
| Diastereomer B | ~ -73.5 |
Note: ¹⁹F chemical shifts are commonly referenced to an external standard such as CFCl₃.
Infrared (IR) Spectroscopy: A Complementary View of Vibrational Differences
While enantiomers have identical IR spectra, diastereomers can exhibit subtle but measurable differences.[9] These differences arise from variations in molecular symmetry and intramolecular interactions, which affect the vibrational modes of the bonds.[10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: A background spectrum is collected first, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance spectrum.
Data Interpretation:
Key areas to examine are the amide I (C=O stretch) and amide II (N-H bend) regions, as well as the strong C-F stretching bands. Different steric environments in the diastereomers can influence hydrogen bonding, leading to slight shifts in the position and shape of these absorption bands. While not as definitive as NMR, these differences can be used for identification when reference spectra are available.[11][12]
Table 3: Potential IR Absorption Differences
| Vibrational Mode | Diastereomer A (cm⁻¹) | Diastereomer B (cm⁻¹) |
| Amide I (C=O Stretch) | ~ 1645 | ~ 1650 |
| C-F Stretches | ~ 1180, 1250 | ~ 1182, 1255 |
Mass Spectrometry (MS): A Tool for Confirmation, Especially When Hyphenated
Standard mass spectrometry is considered "chirally blind" as it cannot differentiate between stereoisomers based on their mass-to-charge ratio (m/z) alone.[13][14][15] However, its power is unleashed when coupled with a chiral separation technique, most commonly High-Performance Liquid Chromatography (HPLC).
Experimental Workflow: Chiral HPLC-MS
Caption: A typical workflow for chiral HPLC-MS analysis.
Data Interpretation:
The primary output is a chromatogram displaying two distinct peaks, each corresponding to one of the diastereomers that have been separated by the chiral column.[16] The mass spectrometer then serves as a detector, confirming that both eluting peaks possess the identical m/z expected for the target molecule. The relative areas of the two peaks in the chromatogram can be used for accurate quantification of the diastereomeric ratio.
Concluding Remarks
The robust differentiation of diastereomeric derivatives of this compound is readily achievable with modern analytical instrumentation. NMR spectroscopy, particularly a combination of ¹H and ¹⁹F NMR, provides the most definitive and structurally informative data. IR spectroscopy offers a rapid, complementary method for qualitative comparison, while chiral HPLC-MS is the premier technique for both separation and unambiguous confirmation of identity. The judicious application of these spectroscopic tools is essential for advancing research and development in fields where stereochemical purity is paramount.
References
- 1. The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. biophysics.org [biophysics.org]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 9. Analysis of diastereomers by ir spectroscopy | PDF [slideshare.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. A note on the infrared spectra of diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantioselectivity of mass spectrometry: challenges and promises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. osti.gov [osti.gov]
A Comprehensive Guide to Selecting 3,3,3-Trifluoro-2-methylpropanoic Acid as a Reference Standard for Fluorine-19 NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within pharmaceutical and materials science, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a powerful tool.[1][2] Its utility stems from the unique properties of the ¹⁹F nucleus: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which collectively contribute to its high sensitivity, approaching 83% of that of ¹H NMR.[1][2] A key element in harnessing the full quantitative and qualitative power of ¹⁹F NMR is the use of an appropriate reference standard. This guide provides an in-depth comparison of 3,3,3-Trifluoro-2-methylpropanoic acid (TFMPA) with other common ¹⁹F NMR standards, supported by experimental considerations, to aid researchers in making an informed selection for their specific applications.
The Critical Role of a Reference Standard in ¹⁹F NMR
The vast chemical shift range of ¹⁹F NMR, spanning over 800 ppm, is a double-edged sword.[3] While it provides exquisite sensitivity to the local electronic environment, it also introduces challenges in spectral referencing.[2][3] Unlike ¹H NMR, where tetramethylsilane (TMS) serves as a near-universal internal standard, there is no single ideal reference for ¹⁹F NMR.[2] The choice of a reference is often application-dependent, considering factors like solubility, chemical inertness, and the chemical shift of the analyte.[2] An ideal ¹⁹F NMR reference standard should exhibit the following characteristics:
-
A single, sharp resonance peak: This simplifies spectral interpretation and referencing.
-
Chemical inertness: The standard should not react with the sample or the solvent.
-
Chemical shift in a "quiet" region of the spectrum: The reference signal should not overlap with analyte signals.
-
Minimal intermolecular interactions: The chemical shift of the standard should be insensitive to changes in concentration, temperature, and solvent.[1]
-
Good solubility in a range of common NMR solvents.
-
Volatility (for external referencing) or non-volatility (for internal referencing): Depending on the referencing method.
Introducing this compound (TFMPA)
This compound (TFMPA) has emerged as a compelling candidate for a ¹⁹F NMR reference standard. Its molecular structure, featuring a trifluoromethyl group adjacent to a chiral center and a carboxylic acid moiety, gives it a unique set of properties that are advantageous in many experimental contexts.
Physicochemical Properties of TFMPA:
-
Chemical Formula: C₄H₅F₃O₂
-
Molecular Weight: 158.08 g/mol [4]
-
Appearance: Liquid
The presence of the carboxylic acid group imparts good solubility in a variety of deuterated solvents, a critical attribute for a versatile internal standard.
Comparative Analysis: TFMPA vs. Common ¹⁹F NMR Standards
The selection of a reference standard is a critical decision in experimental design. Below is a detailed comparison of TFMPA with other widely used standards: Trifluoroacetic acid (TFA), Hexafluorobenzene (C₆F₆), and α,α,α-Trifluorotoluene (TFT).
| Property | This compound (TFMPA) | Trifluoroacetic acid (TFA) | Hexafluorobenzene (C₆F₆) | α,α,α-Trifluorotoluene (TFT) |
| Typical ¹⁹F Chemical Shift (δ, ppm) | ~ -70 to -80 (highly solvent dependent) | ~ -76.5 (neat), variable with solvent and concentration[1][5] | ~ -162.9[6] | ~ -63.7[7] |
| Signal Multiplicity | Singlet | Singlet | Singlet | Singlet |
| Solubility | Good in many organic solvents and aqueous buffers. | Highly soluble in water and polar organic solvents.[8] | Soluble in non-polar organic solvents. | Soluble in most organic solvents. |
| Reactivity | Carboxylic acid may interact with basic analytes. | Acidic, can protonate basic samples and interact with the NMR tube. | Generally inert, but can react with strong nucleophiles.[6] | Generally inert. |
| Advantages | - Sharp, single peak.- Good solubility profile.- Chemical shift is often in a less crowded region for many fluorinated compounds. | - Readily available and inexpensive.- High solubility in aqueous solutions.[9] | - Chemically inert in most cases.- Chemical shift is far downfield, avoiding overlap with most organofluorine signals.[6] | - Chemically inert.- Sharp, single peak. |
| Disadvantages | - Potential for hydrogen bonding and pH-dependent shifts due to the carboxylic acid group. | - Chemical shift is highly sensitive to solvent, concentration, and pH.[5]- Acidity can alter sample chemistry. | - Poor solubility in polar solvents.- Volatile, making it more suitable for external referencing or sealed tubes. | - Can have overlapping signals with certain analytes containing benzotrifluoride moieties. |
Experimental Deep Dive: Why Choose TFMPA?
The choice of TFMPA is often dictated by the specific requirements of the experiment. For instance, in biological or pharmaceutical studies where aqueous buffers are common, the solubility of TFMPA can be a significant advantage over less polar standards like C₆F₆.
The chemical shift of the trifluoromethyl group in TFMPA is sensitive to its environment, a characteristic that can be both an advantage and a disadvantage. While this sensitivity necessitates careful control of experimental conditions, it also means that its chemical shift is less likely to overlap with the signals of many common fluorinated functional groups, which often appear in different regions of the spectrum. For example, CF₃ groups in other environments typically resonate between -55 and -90 ppm, while fluorine atoms attached to aromatic rings are found between -110 and -180 ppm.
In quantitative ¹⁹F NMR, the accuracy of the results is directly tied to the reliability of the internal standard. While TFA is frequently used, its chemical shift can be notoriously variable.[5][8] This variability can introduce significant errors in quantification. TFMPA, while also subject to environmental effects, can offer a more stable reference in well-buffered systems, leading to more reproducible and accurate quantitative data.
Experimental Protocols
This protocol outlines the preparation of a stock solution of TFMPA for use as an internal standard in ¹⁹F NMR.
Materials:
-
This compound (TFMPA)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O with buffer)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Pipettes
Procedure:
-
Accurately weigh a precise amount of TFMPA (e.g., 10-20 mg) using an analytical balance.
-
Transfer the weighed TFMPA to a 10 mL volumetric flask.
-
Add the desired deuterated solvent to the flask, ensuring all the TFMPA dissolves.
-
Carefully add more solvent to bring the final volume to the 10 mL mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
This stock solution can then be added in a known quantity to the NMR sample.
Causality: The use of a stock solution ensures that the concentration of the internal standard is consistent across multiple samples, which is crucial for quantitative comparisons. The choice of solvent should match the solvent used for the analyte to minimize any potential solvent-induced shifts.
This protocol provides a general procedure for acquiring a ¹⁹F NMR spectrum using an internal standard.
Equipment:
-
NMR Spectrometer equipped for ¹⁹F detection
-
NMR tubes
-
Sample containing the fluorinated analyte
-
Internal standard stock solution (from Protocol 1)
Procedure:
-
Prepare the analyte solution in the chosen deuterated solvent.
-
Add a precise volume of the internal standard stock solution to the analyte solution in the NMR tube. A typical concentration for the standard is in the millimolar range.
-
Gently mix the sample to ensure homogeneity.
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer for the sample.
-
Set up the ¹⁹F NMR experiment parameters. Key parameters to consider are:
-
Spectral Width: Ensure the spectral width is large enough to encompass both the analyte and the reference signals.[10]
-
Transmitter Offset: Center the transmitter frequency between the expected signals of the analyte and the reference to ensure uniform excitation.[10]
-
Relaxation Delay (D1): For quantitative analysis, set D1 to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.[8]
-
Number of Scans: Adjust the number of scans to achieve an adequate signal-to-noise ratio.
-
-
Acquire the ¹⁹F NMR spectrum.
-
Process the spectrum, including Fourier transformation, phasing, and baseline correction.
-
Calibrate the chemical shift axis by setting the peak of the TFMPA standard to its known chemical shift value in the specific solvent and conditions used.
Trustworthiness: This self-validating system relies on the consistency of the internal standard's concentration and the precise execution of the NMR experiment. For quantitative studies, validation of the method by analyzing samples with known concentrations is essential.
Visualizing the Workflow
The following diagram illustrates the general workflow for selecting and using a ¹⁹F NMR reference standard.
Caption: Workflow for ¹⁹F NMR reference standard selection and use.
Logical Relationships in Standard Selection
The decision-making process for choosing a standard can be visualized as follows:
Caption: Solvent-based selection of ¹⁹F NMR standards.
Conclusion and Future Outlook
While no single compound is the perfect ¹⁹F NMR reference standard for all applications, this compound offers a compelling combination of properties, particularly for studies in polar and aqueous media. Its sharp singlet, good solubility, and chemical shift in a relatively uncongested region of the spectrum make it a valuable tool for both qualitative and quantitative ¹⁹F NMR. Researchers must, however, remain mindful of its potential for pH-dependent shifts and interactions with basic analytes.
The continued development of new fluorinated molecules and the increasing application of ¹⁹F NMR in complex biological and material systems will undoubtedly drive the search for even more robust and versatile reference standards. Future work may focus on developing standards with reduced sensitivity to environmental factors or standards that are specifically designed for in-vivo applications.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. biophysics.org [biophysics.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | C4H5F3O3 | CID 2760712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. F19 detection [nmr.chem.ucsb.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
